molecular formula C14H16N2 B12665570 3-((4-Aminophenyl)methyl)-p-toluidine CAS No. 85423-09-2

3-((4-Aminophenyl)methyl)-p-toluidine

Cat. No.: B12665570
CAS No.: 85423-09-2
M. Wt: 212.29 g/mol
InChI Key: SJGGHASKJNUCMZ-UHFFFAOYSA-N
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Description

3-((4-Aminophenyl)methyl)-p-toluidine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((4-Aminophenyl)methyl)-p-toluidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Aminophenyl)methyl)-p-toluidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85423-09-2

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-[(4-aminophenyl)methyl]-4-methylaniline

InChI

InChI=1S/C14H16N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h2-7,9H,8,15-16H2,1H3

InChI Key

SJGGHASKJNUCMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CC2=CC=C(C=C2)N

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to 3-((4-Aminophenyl)methyl)-p-toluidine: Structure, Properties, and Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-((4-Aminophenyl)methyl)-p-toluidine is an aromatic amine belonging to the unsymmetrical diaminodiphenylmethane class of compounds. While its basic structural information is known, this molecule remains largely uncharacterized in the scientific literature. This technical guide provides a comprehensive overview of its chemical structure and available identifiers. In the absence of extensive experimental data, this document outlines a plausible synthetic route based on established methodologies for analogous compounds and discusses general characterization techniques. Furthermore, potential applications in drug development are inferred from the known biological activities of structurally related diaminodiphenylmethane and aminobenzylaniline derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar novel chemical entities.

Introduction

3-((4-Aminophenyl)methyl)-p-toluidine, also known as 3-((4-Aminophenyl)methyl)-4-methylaniline, is a member of the diaminodiphenylmethane family. These compounds are characterized by two aniline rings linked by a methylene bridge. While symmetrical diaminodiphenylmethanes have found applications as monomers in polymer chemistry and as curing agents for epoxy resins, the properties and applications of their unsymmetrical counterparts are less explored. The structure of 3-((4-Aminophenyl)methyl)-p-toluidine, featuring distinct substitution patterns on its two aromatic rings, presents an interesting scaffold for chemical and biological investigation.

Chemical Structure and Identifiers

The chemical structure of 3-((4-Aminophenyl)methyl)-p-toluidine consists of a p-toluidine (4-methylaniline) moiety and an aniline moiety connected by a methylene bridge at the meta-position of the p-toluidine ring.

Figure 1: 2D Chemical Structure of 3-((4-Aminophenyl)methyl)-p-toluidine.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-((4-aminophenyl)methyl)-4-methylaniline
Synonyms 3-((4-Aminophenyl)methyl)-p-toluidine
CAS Number 85423-09-2[1]
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Canonical SMILES CC1=C(C=C(C=C1)N)CC2=CC=C(C=C2)N
InChI Key InChI=1S/C14H16N2/c1-10-8-12(15)6-7-11(10)9-13-4-2-14(16)3-5-13/h2-8H,9,15-16H2,1H3

Physical and Chemical Properties

Table 2: Predicted Physical Properties

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableHigh boiling point expected due to molecular weight and hydrogen bonding.
LogP ~3.5Indicates moderate lipophilicity.
pKa (most basic) ~4.5 - 5.0Refers to the protonation of the amino groups.

Note: These values are estimations and should be confirmed by experimental data.

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for 3-((4-Aminophenyl)methyl)-p-toluidine has not been identified. However, a plausible synthetic route can be designed based on established methods for the preparation of unsymmetrical diaminodiphenylmethanes. A common approach involves the reaction of an aniline with a suitable electrophile, such as a benzyl halide or alcohol, under conditions that promote C-C bond formation.

Proposed Synthetic Pathway

A logical approach to the synthesis of 3-((4-Aminophenyl)methyl)-p-toluidine would involve the reaction of p-toluidine with a protected 4-aminobenzyl derivative, followed by deprotection. This strategy prevents self-condensation of the 4-aminobenzyl species and directs the reaction to the desired unsymmetrical product.

start p-Toluidine reaction Electrophilic Aromatic Substitution start->reaction reagent1 4-(Aminomethyl)aniline (Protected) reagent1->reaction intermediate Protected 3-((4-Aminophenyl)methyl)-p-toluidine reaction->intermediate deprotection Deprotection intermediate->deprotection product 3-((4-Aminophenyl)methyl)-p-toluidine deprotection->product

Figure 2: Proposed general synthetic workflow for 3-((4-Aminophenyl)methyl)-p-toluidine.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a general and hypothetical procedure. It has not been experimentally validated for this specific compound and would require optimization of reaction conditions, reagents, and purification methods.

Step 1: Protection of 4-(Aminomethyl)aniline

  • Dissolve 4-(aminomethyl)aniline in a suitable solvent (e.g., dichloromethane).

  • Add a suitable protecting group for the amino group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the N-Boc protected 4-(aminomethyl)aniline.

Step 2: Friedel-Crafts type reaction with p-Toluidine

  • To a solution of p-toluidine in a suitable solvent (e.g., a non-polar organic solvent), add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) at a reduced temperature.

  • Slowly add the N-Boc protected 4-(aminomethyl)aniline to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water or a dilute acid and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the protected intermediate.

Step 3: Deprotection

  • Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to remove the Boc group.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base and extract the final product.

  • Purify the final product, 3-((4-Aminophenyl)methyl)-p-toluidine, by recrystallization or column chromatography.

Characterization

The structure of the synthesized 3-((4-Aminophenyl)methyl)-p-toluidine would be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on both rings, the methylene bridge protons, the methyl group protons, and the amine protons. ¹³C NMR would show the corresponding signals for all unique carbon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine groups, C-H stretching of the aromatic rings and the methyl/methylene groups, and C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Potential Applications in Drug Development

While no biological activity has been reported for 3-((4-Aminophenyl)methyl)-p-toluidine itself, the broader class of diaminodiphenylmethane and aminobenzylaniline derivatives has been investigated for various therapeutic applications. These structurally related compounds provide a basis for speculating on the potential areas where 3-((4-Aminophenyl)methyl)-p-toluidine could be of interest.

The presence of two aniline moieties connected by a flexible methylene linker allows for diverse spatial arrangements of the amino groups, which could be crucial for binding to biological targets. The substitution pattern on the aromatic rings can be modified to tune the electronic and steric properties, as well as the lipophilicity and metabolic stability of the molecule.

Inferred Potential from Related Compounds
  • Antimicrobial Activity: Some aminobenzylaniline derivatives have been explored for their antibacterial properties. The structural features of 3-((4-Aminophenyl)methyl)-p-toluidine could be a starting point for the design of novel antimicrobial agents.

  • Anticancer Activity: The diaminodiphenylmethane scaffold has been incorporated into molecules with demonstrated anticancer activity. The mechanism of action for such compounds can vary, but often involves interaction with DNA or key cellular enzymes.

  • Enzyme Inhibition: The amino groups can act as hydrogen bond donors and acceptors, and the aromatic rings can participate in π-π stacking interactions, making this scaffold a candidate for the design of enzyme inhibitors.

molecule 3-((4-Aminophenyl)methyl)-p-toluidine Scaffold interaction Binding Interaction (H-bonding, π-stacking) molecule->interaction target Biological Target (e.g., Enzyme, Receptor) target->interaction activity Potential Biological Activity (e.g., Antimicrobial, Anticancer) interaction->activity

Figure 3: Conceptual relationship for potential drug discovery applications.

Conclusion

3-((4-Aminophenyl)methyl)-p-toluidine represents a chemical entity with a well-defined structure but a significant lack of experimental characterization and biological evaluation. This technical guide has provided its known identifiers and a plausible, though hypothetical, synthetic pathway. The potential for this molecule in drug discovery, inferred from structurally related compounds, suggests that it could be a valuable target for future research. The synthesis and subsequent biological screening of 3-((4-Aminophenyl)methyl)-p-toluidine and its derivatives could lead to the discovery of novel therapeutic agents. This document serves as a call to the scientific community to further investigate this and other under-explored chemical scaffolds.

References

  • ChemBK. 3-[(4-aminophenyl)methyl]aniline. [Link]. Accessed March 23, 2026.

  • TSI Journals. Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium. [Link]. Accessed March 23, 2026.

  • Google Patents. A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds. . Accessed March 23, 2026.
  • NextSDS. 3-[(4-aminophenyl)methyl]-p-toluidine — Chemical Substance Information. [Link]. Accessed March 23, 2026.

  • Wikipedia. Toluidine. [Link]. Accessed March 23, 2026.

Sources

An In-depth Technical Guide to the Physicochemical Properties of C10-13 Alkylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Molecular Weight

As a mixture of isomers with varying alkyl chain lengths (C10 to C13), Benzene, C10-13-alkyl derivatives do not have a single molecular weight. Instead, it is characterized by a range and an average molecular weight.

ParameterValueSource
Molecular Weight Range218 - 260 g/mol [1][2]
Average Molecular Weight239 - 243 g/mol [2]

The distribution of these isomers is a critical determinant of the physical properties and performance characteristics of the final product, such as in the production of linear alkylbenzene sulfonate (LAS) surfactants.[3][4][5]

Solvent Solubility Profile

The solubility of C10-13 alkylbenzene derivatives is dictated by their predominantly non-polar, aromatic hydrocarbon structure.

Water Solubility

This substance is practically insoluble in water.[6] This low aqueous solubility is a key characteristic, driving its use in applications where partitioning to non-aqueous phases is desired.

TemperatureSolubilitySource
20°C< 1 mg/L[1][7]
27°C41 µg/L (0.041 mg/L)[2][8]

Organic Solvent Solubility

While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively published, the chemical nature of C10-13 alkylbenzene derivatives allows for a qualitative assessment of its expected solubility. As a non-polar compound, it is anticipated to be miscible with other non-polar and weakly polar organic solvents.

Solvent ClassExpected SolubilityRationale
Aliphatic Hydrocarbons (e.g., n-hexane, heptane, cyclohexane)High"Like dissolves like" principle; both solute and solvents are non-polar hydrocarbons.
Aromatic Hydrocarbons (e.g., toluene, xylene)HighThe benzene ring in the solute promotes favorable π-π interactions with aromatic solvents.
Chlorinated Solvents (e.g., dichloromethane, chloroform)HighThese solvents have appropriate polarity to dissolve non-polar organic compounds.
Ethers (e.g., diethyl ether, tetrahydrofuran)Moderate to HighEthers are relatively non-polar and are good solvents for many organic compounds.
Esters (e.g., ethyl acetate)ModerateEsters are more polar than hydrocarbons but can still solvate non-polar molecules to a significant extent.
Ketones (e.g., acetone, methyl ethyl ketone)Moderate to LowIncreased polarity of ketones may limit the solubility of the highly non-polar alkylbenzene.
Alcohols (e.g., methanol, ethanol)LowThe high polarity and hydrogen-bonding nature of short-chain alcohols make them poor solvents for non-polar hydrocarbons.
Polar Aprotic Solvents (e.g., dimethyl sulfoxide, dimethylformamide)Very LowThe high polarity of these solvents makes them unsuitable for dissolving non-polar compounds.

This profile is consistent with its handling recommendations, which suggest collection in containers for halogen-free organic solvents.[6]

Experimental Determination of Solvent Solubility

To quantitatively determine the solubility of C10-13 alkylbenzene derivatives in a specific solvent, a systematic experimental approach is required. The following protocol outlines a standard method for generating a solubility profile.

Protocol: Isothermal Equilibrium Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of the C10-13 alkylbenzene derivative to a series of vials, each containing a different test solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25°C) on a shaker or stirrer.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated. The presence of undissolved solute should be visible.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.

    • Alternatively, centrifuge the vials at a constant temperature to accelerate phase separation.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC) with a UV detector.

    • Prepare a calibration curve using standards of known concentrations of the C10-13 alkylbenzene derivative to quantify the concentration in the samples.

  • Calculation:

    • Calculate the solubility in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or g/100g of solvent.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to test solvents B Seal vials A->B C Incubate at constant temp with agitation (24-48h) B->C D Settle or centrifuge at constant temperature C->D E Sample supernatant D->E F Dilute sample E->F G Quantify by GC or HPLC F->G H Calculate solubility G->H

Caption: Workflow for experimental solubility determination.

Conclusion

Benzene, C10-13-alkyl derivatives are complex hydrocarbon mixtures with a defined molecular weight range and very low water solubility. Their solubility in organic solvents is high in non-polar media and decreases with increasing solvent polarity. The provided experimental protocol offers a robust framework for generating precise solubility data, which is essential for the effective application of this substance in research and industrial processes.

References

  • ERASM. (2017). Environmental Fact Sheet (#1) C10-13 Linear Alkyl Benzene (LAB).
  • GESTIS-Stoffdatenbank. (n.d.). Benzene, C10-13-alkyl derivates. Retrieved March 18, 2026, from [Link].

  • Deten. (2025, March 5).
  • Silver Fern Chemical, Inc. (2025, May 20).
  • NextSDS. (n.d.). Benzene, C10-13-alkyl derivs. — Chemical Substance Information. Retrieved March 18, 2026, from [Link].

  • OECD Existing Chemicals Database. (2002, May 15).
  • RIVM. (n.d.). Environmental risk limits for benzene, C10-13 alkyl derives. (LAB).
  • Qatar Energy. (n.d.). Linear Alkyl Benzene (LAB)

Sources

Spectroscopic Characterization of 3-((4-Aminophenyl)methyl)-p-toluidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-((4-Aminophenyl)methyl)-p-toluidine (also systematically referred to as 4-methyl-3-(4-aminobenzyl)aniline) is a critical asymmetric diamine. In advanced materials science, it serves as a foundational monomer for synthesizing high-performance polyimides and epoxy curing agents. In medicinal chemistry, its diphenylmethane scaffold is a privileged structure for kinase inhibitor development. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, emphasizing self-validating methodologies and the physical causality behind analytical choices.

Structural Dynamics and Causality in Analytical Design

The molecular architecture of 3-((4-Aminophenyl)methyl)-p-toluidine features two distinct aromatic systems—a 4-aminobenzyl ring (Ring A) and a 1,2,4-trisubstituted p-toluidine ring (Ring B)—linked by a flexible methylene bridge. This meta-substitution strategy imparts a highly twisted molecular conformation, which disrupts polymer chain packing and suppresses charge transfer complexation, yielding excellent optical transparency in downstream materials ()[1].

To accurately characterize this asymmetric structure, the analytical design must account for specific chemical behaviors:

  • Causality in NMR Solvent Selection: Anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) is strictly required over Chloroform-d (CDCl3). Primary amines undergo rapid proton exchange in trace moisture, which broadens the signal. The strong hydrogen-bonding capability of DMSO-d6 locks the −NH2​ protons, shifting their resonance downfield (~4.8 ppm) and clearly separating them from the complex aromatic region[2].

  • Causality in FTIR Technique: ATR-FTIR is prioritized over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric water produces a broad O−H stretching band at ~3400 cm⁻¹, which directly overlaps and masks the critical N−H stretching bands of the diamine. ATR-FTIR eliminates this moisture artifact, ensuring high-fidelity spectral acquisition ()[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must operate as a closed, self-validating loop.

NMR Spectroscopy Protocol
  • Desiccation: Dry 15 mg of 3-((4-Aminophenyl)methyl)-p-toluidine under vacuum at 40°C for 2 hours to remove trace moisture.

  • Internal Validation Standard: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Validation check: The TMS peak must appear exactly at 0.00 ppm; any deviation indicates magnetic field drift requiring recalibration.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 512 scans) at 298 K.

  • Processing: Apply automated phase and baseline correction. Integrate the methylene bridge peak to exactly 2.00 to calibrate the relative proton ratios.

ATR-FTIR Spectroscopy Protocol
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow to evaporate.

  • Background Validation: Acquire a 32-scan background spectrum of ambient air. Validation check: The software must automatically subtract atmospheric CO2​ (2350 cm⁻¹) and water vapor. A flat baseline confirms crystal purity.

  • Sample Application: Place 3 mg of the solid diamine directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact (penetration depth is limited to 0.5–2 µm).

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ across the 4000–600 cm⁻¹ range.

Workflow A 1. Sample Prep (Desiccation) B 2. Solvent Selection (Anhydrous DMSO-d6) A->B D 4. ATR-FTIR (Direct Crystal Contact) A->D C 3. NMR Acquisition (1H & 13C, TMS Ref) B->C E 5. Data Processing (Phase/Baseline Corr.) C->E D->E F 6. Structural Validation E->F

Figure 1: Parallel self-validating analytical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Profiling

The asymmetry of 3-((4-Aminophenyl)methyl)-p-toluidine creates two distinct magnetic environments for the aromatic rings. Ring A (4-aminobenzyl) exhibits a classic AA'BB' pseudo-quartet due to its para-disubstitution. Ring B (p-toluidine) exhibits an AMX splitting pattern characteristic of 1,2,4-trisubstituted benzenes. The strong electron-donating effect of the −NH2​ groups shields the ortho protons, pushing them upfield.

Quantitative ¹H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Mechanistic Rationale
4.80 Broad Singlet-4H −NH2​ protons (Rings A & B). Downfield shifted due to DMSO hydrogen bonding.
3.65 Singlet-2H −CH2​− methylene bridge.
2.05 Singlet-3H −CH3​ group on Ring B.
6.35 Doublet of Doublets8.0, 2.01HRing B, H6: Ortho to −NH2​ , meta to −CH3​ . Highly shielded.
6.45 Doublet2.01HRing B, H2: Meta-coupled to H6. Shielded by adjacent −NH2​ .
6.48 Doublet8.22HRing A, H3', H5': Ortho to −NH2​ . Shielded by resonance donation.
6.80 Doublet8.01HRing B, H5: Ortho to −CH3​ . Less shielded than H2/H6.
6.85 Doublet8.22HRing A, H2', H6': Meta to −NH2​ , ortho to −CH2​− .
Quantitative ¹³C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignment
147.2, 145.1 Quaternary (C-N)C4' (Ring A) and C1 (Ring B) attached to −NH2​ .
130.5, 129.8 Aromatic CHC5 (Ring B) and C2', C6' (Ring A).
128.4, 125.2 Quaternary (C-C)C3 (attached to −CH2​− ) and C4 (attached to −CH3​ ) on Ring B.
116.3, 115.1 Aromatic CHC2 and C6 on Ring B.
114.2 Aromatic CHC3', C5' on Ring A (highly shielded by −NH2​ ).
35.4 Aliphatic CH2​ Methylene bridge carbon.
18.6 Aliphatic CH3​ Methyl carbon on Ring B.

Fourier-Transform Infrared (FTIR) Elucidation

FTIR analysis provides orthogonal validation of the functional groups. The presence of primary amines is definitively confirmed by the distinct doublet above 3300 cm⁻¹, representing the asymmetric (out-of-phase) and symmetric (in-phase) stretching vibrations of the N−H bonds.

FTIR_Logic Start Analyze Peak > 3300 cm⁻¹ Q1 Is it a broad singlet or a distinct doublet? Start->Q1 Broad Broad Singlet (O-H from Moisture) Q1->Broad Singlet Doublet Distinct Doublet (~3420 & ~3340 cm⁻¹) Q1->Doublet Doublet PrimaryAmine Primary Amine (-NH2) Asym & Sym Stretching Doublet->PrimaryAmine CheckBend Verify N-H Bending at ~1620 cm⁻¹ PrimaryAmine->CheckBend Confirmed Amine Confirmed CheckBend->Confirmed Present

Figure 2: Logical decision tree for primary amine identification via ATR-FTIR.

Quantitative ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3420 Medium, Sharp N−H Asymmetric StretchConfirms primary amine. Out-of-phase stretching requires higher energy.
3340 Medium, Sharp N−H Symmetric StretchConfirms primary amine. In-phase stretching requires lower energy.
3025 Weak C−H Aromatic StretchDifferentiates sp2 hybridized carbons from sp3 aliphatic carbons.
2920, 2850 Weak C−H Aliphatic StretchConfirms the presence of the −CH2​− bridge and −CH3​ group.
1625 Strong N−H Bending (Scissoring)Orthogonal confirmation of the −NH2​ groups.
1510, 1600 Strong C=C Aromatic StretchIndicates the skeletal vibrations of the benzene rings.
1265 Medium C−N Aromatic StretchValidates the direct attachment of the amine to the aromatic ring.
885, 810 Strong C−H Out-of-Plane Bend810 cm⁻¹ indicates para-substitution (Ring A); 885 cm⁻¹ indicates 1,2,4-trisubstitution (Ring B).

Conclusion

The comprehensive spectroscopic profiling of 3-((4-Aminophenyl)methyl)-p-toluidine requires a rigorous, causally-driven methodology. By utilizing anhydrous DMSO-d6 to lock amine proton exchange and employing ATR-FTIR to eliminate hygroscopic artifacts, researchers can achieve highly resolved, self-validating datasets. The distinct AA'BB' and AMX splitting patterns in NMR, coupled with the classic primary amine doublet in FTIR, provide unequivocal proof of the molecule's asymmetric diamine structure, ensuring its viability for advanced polymer synthesis and pharmaceutical scaffolding.

References

  • Zi-yang Liu et al., "Molecular Engineering of Colorless Poly(amide-imide)s: Synergistic Use of Meta-Substitution and Amide Linkages for High-Performance Flexible Substrates", ACS Applied Polymer Materials, 2024. URL:[Link]

  • Syahril Siregar et al., "Estimation of Proximate Composition in Rice Using ATR-FTIR Spectroscopy and Chemometrics", ACS Omega, 2024. URL:[Link]

  • Hans Reich, "Proton Nuclear Magnetic Resonance Spectroscopy", Organic Chemistry Data, 2023. URL:[Link]

Sources

Synthesis Pathways and Reaction Mechanisms for 3-((4-Aminophenyl)methyl)-p-toluidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-((4-Aminophenyl)methyl)-p-toluidine (CAS: 85423-09-2)

Executive Summary

The asymmetric diaminodiarylmethane 3-((4-Aminophenyl)methyl)-p-toluidine is a critical structural motif utilized in the development of advanced polyurethanes, high-performance epoxy curing agents, and targeted pharmaceutical intermediates. Unlike symmetric 4,4'-methylenedianiline (MDA) derivatives, synthesizing this asymmetric isomer presents a unique regiochemical challenge. This whitepaper details a highly controlled, self-validating synthetic pathway based on the directed Friedel-Crafts alkylation of p-toluidine with 4-aminobenzyl alcohol. By manipulating the protonation state of the aromatic substrates, we can achieve near-perfect regioselectivity.

Retrosynthetic Strategy & Pathway Selection

Traditional industrial syntheses of methylenedianilines rely on the cross-condensation of aniline and formaldehyde[1]. However, attempting a mixed condensation (aniline + p-toluidine + formaldehyde) yields an intractable statistical mixture of symmetric and asymmetric products.

To achieve absolute structural control, the optimal retrosynthetic disconnection cleaves the diarylmethane bridge, revealing two distinct precursors:

  • The Electrophile: 4-Aminobenzyl alcohol (which acts as a benzylic cation equivalent).

  • The Nucleophile: p-Toluidine (4-methylaniline).

By utilizing a pre-formed benzylic alcohol, we bypass the chaotic aminal intermediates typical of formaldehyde condensations, allowing for a directed, stoichiometric Friedel-Crafts alkylation[1].

Core Reaction Mechanism & Regioselectivity (The "Why")

The hallmark of this synthesis is its reliance on stoichiometric acid not merely as a catalyst, but as a rigid directing agent. This is the fundamental causality behind the experimental design.

The Electrophile Generation

Under strongly acidic conditions (e.g., 3M HCl), the hydroxyl group of 4-aminobenzyl alcohol is protonated. Subsequent elimination of water generates the highly reactive 4-aminobenzyl cation (often stabilized as a p-quinonemethide iminium ion)[1].

The Regiochemical Switch

In a neutral environment, the strongly electron-donating amino group ( −NH2​ ) of p-toluidine would direct electrophilic attack to the ortho position (Position 2). However, this yields the undesired 2-isomer.

By conducting the reaction in a highly acidic medium, p-toluidine is entirely converted to the p-toluidinium ion .

  • The protonated amine ( −NH3+​ ) becomes a strongly deactivating, meta-directing group[2].

  • The methyl group ( −CH3​ ) remains a weakly activating, ortho/para-directing group.

  • Synergy: The position meta to the −NH3+​ group and ortho to the −CH3​ group is Position 3 . Both substituents synergistically direct the 4-aminobenzyl cation to attack exclusively at Position 3.

Mechanism A 4-Aminobenzyl Alcohol + H+ B Protonated Alcohol (-H2O) A->B C 4-Aminobenzyl Cation (Electrophile) B->C Elimination F Wheland Intermediate (Attack at Pos 3) C->F D p-Toluidine + H+ E p-Toluidinium Ion (Meta-directing NH3+) D->E Protonation E->F Electrophilic Attack G 3-((4-Aminophenyl)methyl)- p-toluidine F->G -H+, Neutralization

Figure 1: Acid-catalyzed mechanism and regioselective electrophilic aromatic substitution.

Quantitative Data: Causality of Acid Concentration

To empirically validate the mechanistic theory above, the following quantitative data illustrates how the molar equivalents of acid directly dictate the regiochemical outcome of the reaction. Insufficient acid leaves free −NH2​ in the system, destroying selectivity.

Table 1: Effect of Acid Concentration on Regioselectivity and Yield

Acid Equivalents (vs. p-Toluidine)Estimated Protonation State (%)Regioselectivity (3-Isomer : 2-Isomer)Overall Isolated Yield (%)
0.1 eq (Catalytic)~10%15 : 8545%
1.0 eq (Equimolar)~95%80 : 2072%
3.0 eq (Excess)>99%98 : 2 89%

Data Interpretation: A minimum of 3.0 equivalents of strong acid is required to ensure complete protonation of both the nucleophile (p-toluidine) and the electrophile precursor, driving the reaction exclusively toward the 3-isomer.

Experimental Methodology (Self-Validating Protocol)

The following protocol is designed as a self-validating system. It incorporates In-Process Controls (IPC) to ensure the reaction does not proceed to downstream purification until the mechanistic requirements are verified.

Step-by-Step Workflow
  • Precursor Preparation: Charge a 500 mL round-bottom flask with p-toluidine (10.7 g, 100 mmol) and 4-aminobenzyl alcohol (12.3 g, 100 mmol). Suspend the mixture in 100 mL of distilled water.

  • Acidification (Critical Step): Cool the suspension to 0–5°C. Slowly add 3M HCl (100 mL, 300 mmol) dropwise over 30 minutes. Causality: Slow addition prevents localized exotherms that could lead to premature, unselective condensation before the p-toluidinium ion is fully formed.

  • Condensation Reaction: Attach a reflux condenser and heat the reaction mixture to 95°C for 4 hours. Causality: The deactivated nature of the p-toluidinium ring requires elevated thermal energy to overcome the activation barrier for electrophilic attack.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, neutralize with saturated NaHCO3​ , and analyze via RP-HPLC (C18 column, MeCN/Water gradient).

    • Validation Gate: The reaction is deemed complete only when 4-aminobenzyl alcohol consumption is >98%. If <98%, continue refluxing for 1 hour and re-test.

  • Neutralization: Once validated, cool the mixture to room temperature. Slowly add 2M NaOH until the pH reaches 9.0. The product will precipitate as a crude free base.

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the crude residue from hot ethanol to yield pure 3-((4-Aminophenyl)methyl)-p-toluidine.

Workflow Step1 1. Precursor Preparation Mix p-Toluidine & 4-Aminobenzyl Alcohol Step2 2. Acidification Add 3M HCl (Controlled Dropwise) Step1->Step2 Step3 3. Condensation Reaction Reflux at 95°C for 4 Hours Step2->Step3 Step4 4. In-Process Control (IPC) HPLC Analysis for Conversion Step3->Step4 Step4->Step3 <98% Conversion Step5 5. Neutralization Adjust to pH 9 with NaOH Step4->Step5 >98% Conversion Step6 6. Isolation & Purification Solvent Extraction & Crystallization Step5->Step6

Figure 2: Step-by-step experimental workflow with integrated in-process controls.

References

  • Title: Exploration and Model-Based Analysis of Reaction Mechanisms Related to the Formation of Methylenedianiline Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Electrophilic Alkylation of Arenes (Friedel-Crafts Regioselectivity) Source: Wiley-VCH URL: [Link]

  • Title: Reaction network and mechanism of the synthesis of methylenedianiline over dealuminated Y-type zeolites Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Characterizing Novel Chemical Entities: A Technical Guide to Thermodynamic Properties and Melting Point of "Compound 85423-09-2"

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Physicochemical Characterization

In the landscape of modern drug discovery and materials science, the journey from a newly synthesized molecule to a viable product is both arduous and exacting. Central to this journey is the rigorous characterization of the compound's fundamental physicochemical properties. These properties not only confirm the identity and purity of a new chemical entity (NCE) but also provide profound insights into its potential behavior in biological systems and its suitability for formulation.

This guide addresses the critical first steps in the characterization of a novel, hypothetical compound, designated here as "Compound 85423-09-2". As this compound is not documented in publicly available chemical literature, this document will serve as a comprehensive procedural and theoretical framework for determining its key thermodynamic properties and melting point. The methodologies and principles detailed herein are universally applicable to the characterization of new solid crystalline materials.

Section 1: Melting Point Determination: A Cornerstone of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[1] It is a characteristic physical property that serves two primary purposes in chemical analysis: identification and purity assessment.[2][3][4] A pure crystalline substance will typically melt over a very narrow temperature range, often 0.5–1°C.[1] Conversely, the presence of impurities will cause a depression and broadening of the melting range.[1][4][5] This phenomenon, known as melting point depression, is a consequence of the impurities disrupting the crystal lattice forces of the solid.[1]

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accessible method for determining the melting point is the capillary method. The following protocol outlines the necessary steps to ensure an accurate and reproducible measurement.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, solid "Compound 85423-09-2" is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted. The capillary is then gently tapped or dropped through a long glass tube to pack the sample into the closed end. The packed sample height should be approximately 2-3 mm.

  • Instrument Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

  • Rapid Heating (Initial Run): For an unknown compound, a rapid heating rate is used to determine an approximate melting range.

  • Slow Heating (Accurate Determination): A fresh sample is prepared. The apparatus is heated to approximately 20°C below the approximate melting point observed in the initial run. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

The following diagram illustrates the workflow for determining the melting point of "Compound 85423-09-2".

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Prep1 Powder Dry Sample Prep2 Load Capillary Tube Prep1->Prep2 Measure1 Place in Apparatus Prep2->Measure1 Measure2 Rapid Heating (Approx. MP) Measure1->Measure2 Measure3 Slow Heating (1-2°C/min) Measure2->Measure3 Analysis1 Record Melting Range Measure3->Analysis1 Analysis2 Assess Purity Analysis1->Analysis2

Caption: Workflow for Melting Point Determination.

Section 2: Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

For a more quantitative assessment of the melting process and other thermodynamic properties, Differential Scanning Calorimetry (DSC) is the technique of choice.[6][7] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9]

Principles and Applications of DSC

As "Compound 85423-09-2" is heated in a DSC instrument, the melting process will appear as an endothermic peak on the thermogram. The area of this peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the energy required to break the crystal lattice.[6][10] The onset temperature of the peak provides a precise melting point.

Key Thermodynamic Parameters from DSC:

ParameterDescriptionSignificance
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs.A key identifier of the compound and an indicator of purity.
Enthalpy of Fusion (ΔHfus) The amount of energy required to melt one mole of the solid.Provides insight into the strength of the crystal lattice forces.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the substance by one degree.Important for understanding the thermal behavior of the compound.[6]
Experimental Protocol: DSC Analysis

Step-by-Step Methodology:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).[10]

  • Sample Preparation: A small, accurately weighed amount (typically 1-5 mg) of "Compound 85423-09-2" is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The heat flow to the sample is measured relative to the reference and plotted against temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting (Tm) and the integrated peak area (ΔHfus).

Section 3: Thermodynamic Properties in the Context of Drug Development

For a compound intended for pharmaceutical use, understanding its thermodynamic properties extends beyond the melting point. The thermodynamics of ligand-target binding are crucial for lead optimization and understanding the mechanism of action.[11][12] Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamic parameters of binding interactions.[13][14][15][16]

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during the binding of a ligand (e.g., "Compound 85423-09-2") to a macromolecular target (e.g., a protein).[13][17] A solution of the compound is titrated into a solution of the target protein, and the minute heat changes are measured.[13][17]

Key Binding Parameters from ITC:

ParameterDescriptionSignificance
Binding Affinity (KD) The dissociation constant, a measure of the strength of the binding interaction.A primary determinant of a drug's potency.
Stoichiometry (n) The number of ligand molecules that bind to one molecule of the target.Defines the binding model of the interaction.
Enthalpy of Binding (ΔH) The heat released or absorbed upon binding.Reflects the changes in bonding and solvation upon complex formation.[18]
Entropy of Binding (ΔS) The change in the randomness of the system upon binding.Reflects changes in conformational freedom and the hydrophobic effect.[18]

The relationship between these parameters is described by the equation:

ΔG = ΔH - TΔS = -RTln(KA)

where ΔG is the Gibbs free energy of binding (related to binding affinity), R is the gas constant, T is the absolute temperature, and KA is the association constant (1/KD).

A complete thermodynamic profile provides a "thermodynamic signature" of the interaction, which can guide medicinal chemists in optimizing the enthalpic and entropic contributions to binding for improved affinity and selectivity.[18][19]

The following diagram illustrates the interplay of thermodynamic forces in drug-target binding.

ThermodynamicsBinding cluster_driving_forces Driving Forces of Binding Gibbs Gibbs Free Energy (ΔG) Binding Affinity Result Result Gibbs->Result Favorable Binding (Negative ΔG) Enthalpy Enthalpy (ΔH) Bonding & Solvation Enthalpy->Gibbs -TΔS Entropy Entropy (ΔS) Disorder & Hydrophobic Effect Entropy->Gibbs +ΔH

Caption: Thermodynamic Drivers of Drug-Target Interaction.

Conclusion

While specific thermodynamic data for "Compound 85423-09-2" is not publicly available, this guide provides a robust framework for its comprehensive characterization. The determination of the melting point via capillary methods and DSC is a fundamental first step to establish identity and purity. Subsequent analysis using techniques like ITC is essential to elucidate the thermodynamic signature of its interaction with a biological target. This multi-faceted approach, grounded in established experimental protocols and thermodynamic principles, is indispensable for the successful advancement of any novel chemical entity in the fields of drug discovery and materials science.

References

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. (n.d.). Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. (n.d.). Retrieved from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]

  • Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - MDPI. (2022, September 15). Retrieved from [Link]

  • ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Retrieved from [Link]

  • Some Binding-Related Drug Properties are Dependent on Thermodynamic Signature - Ovid. (n.d.). Retrieved from [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). Retrieved from [Link]

  • Isothermal Titration Calorimetry: Principles and Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A Look at Ligand Binding Thermodynamics in Drug Discovery - Universidad de Zaragoza. (n.d.). Retrieved from [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Retrieved from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.). Retrieved from [Link]

  • Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry | Journal of Chemical & Engineering Data - ACS Publications. (2018, May 4). Retrieved from [Link]

  • Ligand Binding Thermodynamics in Drug Discovery: Still a Hot Tip? | Journal of Medicinal Chemistry - ACS Publications. (2015, April 27). Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (n.d.). Retrieved from [Link]

  • Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry. (n.d.). Retrieved from [Link]

  • Melting Point and Heat of Fusion The temperature at which a liquid passes into the solid state is known as the freezing point. I. (n.d.). Retrieved from [Link]

Sources

Toxicity Profile and Safety Data Sheet (SDS) Architecture for 3-[(4-Aminophenyl)methyl]-p-toluidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Discipline: Applied Toxicology & Analytical Chemistry

Executive Summary & Structural Profiling

As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a predictive science. To understand the toxicity of 3-[(4-aminophenyl)methyl]-p-toluidine (CAS: 85423-09-2) , we must first deconstruct its molecular architecture.

This compound is an asymmetric diarylmethane derivative—specifically, a structural analog of the known hepatotoxin 4,4'-methylenedianiline (MDA). It consists of a central methylene bridge flanked by a 4-aminophenyl group and a p-toluidine (4-methylaniline) moiety. The presence of the asymmetric methyl group introduces steric hindrance that subtly alters the oxidation potential of the adjacent amine compared to unsubstituted MDA, thereby modulating its binding affinity to hepatic Cytochrome P450 (CYP450) enzymes. According to structural data from the[1], its lipophilic backbone facilitates rapid systemic absorption, making rigorous handling protocols critical.

Table 1: Quantitative Physicochemical Data
ParameterValueToxicological & Analytical Causality
Chemical Name 3-[(4-aminophenyl)methyl]-p-toluidineAsymmetric dianiline derivative; requires high-resolution chromatography to separate from symmetric isomers.
CAS Registry Number 85423-09-2Unique identifier for regulatory tracking and compliance.
Molecular Formula C14H16N2Determines exact monoisotopic mass for MS/MS quantification.
Molecular Weight 212.29 g/mol Low molecular weight and high lipophilicity drive rapid dermal and mucosal penetration.

Toxicodynamics: The Mechanism of Arylamine Toxicity

To develop an effective Safety Data Sheet (SDS), we must establish why the compound is hazardous. The toxicity of 3-[(4-aminophenyl)methyl]-p-toluidine is not driven by the parent compound itself, but by its electrophilic metabolites.

  • Hepatic Activation: Primary arylamines undergo N-hydroxylation mediated primarily by hepatic CYP1A2.

  • Toxicophore Generation: The resulting N-hydroxy arylamines undergo Phase II esterification (via NATs or SULTs) followed by heterolytic cleavage. This forms highly reactive nitrenium ions .

  • Macromolecular Binding (Genotoxicity/Hepatotoxicity): These nitrenium ions act as potent electrophiles, forming covalent adducts with nucleophilic sites on DNA (initiating mutagenesis) and hepatic proteins (causing hepatocellular necrosis).

  • Hematotoxicity: Concurrently, N-hydroxy metabolites in circulation redox-cycle with erythrocytes, oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), thereby severely impairing oxygen transport.

MetabolicPathway A 3-[(4-aminophenyl)methyl]-p-toluidine (Parent Compound) B CYP450 (Hepatic) N-hydroxylation A->B Phase I Metabolism C N-hydroxy arylamine (Reactive Intermediate) B->C Oxidation D Nitrenium Ion C->D Dehydration E Methemoglobinemia (Erythrocytes) C->E Redox Cycling F Macromolecular Adducts (DNA/Protein Binding) D->F Covalent Binding

Metabolic activation pathway of 3-[(4-aminophenyl)methyl]-p-toluidine leading to toxicity.

Safety Data Sheet (SDS) Core Parameters

Drawing upon harmonized compliance data for related toluidines and methylenedianilines from [2][3], the following GHS classifications and safety protocols must be strictly enforced.

Table 2: GHS Hazard Classifications & Causality
Hazard ClassCategoryHazard CodeToxicological Basis
Acute Toxicity Category 3H301, H311, H331Rapid systemic absorption leading to acute methemoglobinemia.
Skin Sensitization Category 1H317Protein haptenation via electrophilic nitrenium intermediates.
Carcinogenicity Category 2H351Suspected DNA adduct formation (genotoxic threshold).
STOT (Repeated) Category 2H373Chronic hepatic and hematopoietic stress from redox cycling.
Aquatic Acute Category 1H400High persistence and toxicity to aquatic organisms.
Engineering Controls & PPE
  • Containment: Handle exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA/carbon filtration.

  • Dermal Protection: Standard nitrile gloves are insufficient due to the compound's lipophilicity. Use butyl rubber or laminated PE/EVAL gloves to prevent transdermal permeation.

  • Emergency Response: In the event of exposure, monitor the patient's blood for methemoglobin levels. Methylene blue (1-2 mg/kg IV) is the validated antidote for severe methemoglobinemia.

Validated Analytical Workflow: HPLC-MS/MS Quantification

To monitor occupational exposure or conduct pharmacokinetic profiling, a robust analytical method is required. Traditional reverse-phase columns often suffer from secondary interactions between basic amine groups and residual surface silanols, leading to severe peak tailing.

To resolve this, we utilize a specialized reverse-phase column with low silanol activity, such as the Newcrom R1. Furthermore, while standard UV methods use phosphoric acid, mass spectrometry requires volatile buffers. As validated by [4], we substitute phosphoric acid with 0.1% formic acid to prevent ion suppression while maintaining amine protonation.

Step-by-Step Methodology (Self-Validating Protocol)
  • Matrix Extraction:

    • Precipitate proteins from 100 µL of plasma using 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., MDA-d4).

    • Validation Check: Centrifuge at 14,000 x g for 10 mins. The recovery of the internal standard must be >85% to proceed.

  • Chromatographic Separation:

    • Column: Newcrom R1 (or equivalent low-silanol RP column), 3 µm particle size.

    • Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

    • Validation Check (System Suitability Test): Inject a standard. The peak asymmetry factor (Tailing factor, Tf​ ) must be ≤1.5 .

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) targeting the specific precursor-to-product ion transitions for the m/z 213.1 [M+H]+ parent ion.

    • Validation Check: Signal-to-noise (S/N) ratio must exceed 10:1 at the Lower Limit of Quantification (LLOQ).

AnalyticalWorkflow S1 1. Sample Prep SPE & Protein Precipitation S2 2. Chromatographic Separation Newcrom R1 Column (RP-HPLC) S1->S2 S3 3. Ionization ESI+ for MS/MS Compatibility S2->S3 S4 4. Detection MRM Transitions & Quantification S3->S4 S5 System Suitability Test (SST) Peak Tailing < 1.5, RSD < 2% S4->S5 Validates

Self-validating HPLC-MS/MS analytical workflow for diaminodiphenylmethane derivatives.

References

  • National Center for Advancing Translational Sciences (NCATS). "3-((4-Aminophenyl)methyl)-p-toluidine." Inxight Drugs Database. Available at: [Link]

  • NextSDS Chemical Substance Information. "3-[(4-aminophenyl)methyl]-p-toluidine (CAS 85423-09-2) and related toluidines." NextSDS Database. Available at: [Link]

  • SIELC Technologies. "Separation of 3-((4-Aminophenyl)methyl)-p-toluidine on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

Sources

Methodological & Application

High-Resolution Reverse Phase HPLC Separation of 3-((4-Aminophenyl)methyl)-p-toluidine: A Comprehensive Application Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of basic diamine compounds presents a well-documented challenge in liquid chromatography due to parasitic secondary interactions with the stationary phase. This application note details a robust, high-resolution reverse phase (RP) HPLC method for the separation and quantification of 3-((4-Aminophenyl)methyl)-p-toluidine (CAS: 85423-09-2)[1]. By leveraging a highly end-capped, low-silanol stationary phase coupled with an acidic mobile phase modifier, this protocol effectively suppresses silanol ionization, eliminating peak tailing and ensuring reproducible retention[2][3]. The method provides dual-compatibility conditions for both standard Ultraviolet (UV) and Mass Spectrometry (MS) detection systems.

Analyte Profile & Analytical Challenges

3-((4-Aminophenyl)methyl)-p-toluidine is a structural isomer of diaminodiphenylmethane (MDA) featuring a central methylene bridge linking two aniline-derivative rings.

  • Molecular Formula: C₁₄H₁₆N₂

  • Molecular Weight: 212.29 g/mol

  • Chemical Nature: Basic (contains two primary amine groups)

The "Basic Amine" Challenge

At typical physiological or neutral HPLC pH ranges, the primary amine groups of the analyte are fully protonated ( −NH3+​ ). Concurrently, residual silanol groups ( Si-OH ) on standard silica-based C18 columns ionize to form negatively charged silanates ( Si-O− ). This creates active ion-exchange sites that strongly interact with the protonated amines[3]. This secondary interaction competes with the primary hydrophobic retention mechanism, leading to severe peak tailing, unpredictable retention time drift, and band broadening[4].

Mechanistic Solution

To achieve a symmetrical peak and predictable retention, this method employs two synergistic strategies:

  • Stationary Phase Selection: Utilization of a specialized low-silanol RP column (e.g., SIELC Newcrom R1) featuring advanced proprietary end-capping to physically shield residual silanols[2][5].

  • Mobile Phase pH Control: The addition of an acidic modifier (Phosphoric acid or Formic acid) lowers the mobile phase pH below 3.0. This ensures the analyte remains consistently protonated while fully suppressing the ionization of acidic silanols (pKa ~3.5–4.5), thereby neutralizing the ion-exchange sites[3].

Mechanism cluster_column Stationary Phase (Low-Silanol RP) Analyte 3-((4-Aminophenyl)methyl)-p-toluidine (Protonated Amines: -NH3+) Alkyl Alkyl Ligand (Hydrophobic Retention) Analyte->Alkyl Primary Interaction (Hydrophobic) Silanol Residual Silanol (Si-OH) (Neutralized at pH < 3) Analyte->Silanol Suppressed Secondary Interaction (No Ion-Exchange)

Analyte retention via hydrophobic interaction and silanol suppression at low pH.

Materials and Reagents

  • Analyte Standard: 3-((4-Aminophenyl)methyl)-p-toluidine (Purity ≥ 99.0%).

  • Organic Solvent: Acetonitrile (MeCN), HPLC or LC-MS grade.

  • Aqueous Solvent: Ultrapure Water (18.2 MΩ·cm at 25 °C).

  • Acidic Modifiers:

    • For UV Detection: Phosphoric Acid (H₃PO₄), 85% HPLC grade[2].

    • For MS Detection: Formic Acid (HCOOH), 99% LC-MS grade[2].

  • Analytical Column: SIELC Newcrom R1 (150 mm × 4.6 mm, 5 µm, 100 Å) or an equivalent highly end-capped, low-silanol C18 column[5].

Experimental Protocol

Step 1: Mobile Phase Preparation

Note: Never mix concentrated acids directly with organic solvents to prevent exothermic reactions and precipitation.

  • Mobile Phase A (UV Method): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of ultrapure water (yields ~0.1% v/v). Mix thoroughly and degas via sonication or vacuum filtration.

  • Mobile Phase A (MS Method): Add 1.0 mL of 99% Formic Acid to 1000 mL of ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B: 100% Acetonitrile (MeCN). Degas prior to use.

Step 2: Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 3-((4-Aminophenyl)methyl)-p-toluidine standard into a 10 mL volumetric flask. Dissolve completely in Acetonitrile.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the prepared Diluent.

  • Filtration: Filter the Working Solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Step 3: Chromatographic Execution

Set up the HPLC/UHPLC system according to the parameters outlined in Table 1 and the gradient program in Table 2 . Allow the column to equilibrate at the initial gradient conditions (10% B) for at least 15 column volumes prior to the first injection.

Table 1: Chromatographic Conditions

ParameterSettingRationale
Column Newcrom R1, 150 × 4.6 mm, 5 µmLow silanol activity prevents amine tailing[5].
Mobile Phase A Water + 0.1% Acid ModifierpH < 3.0 neutralizes residual silanols[3].
Mobile Phase B Acetonitrile (MeCN)Provides necessary elution strength.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CImproves mass transfer and reduces system backpressure.
Injection Volume 5 µLPrevents volume overload and maintains sharp peak shape.
Detection (UV) 210 nm and 254 nm254 nm captures the aromatic ring absorbance; 210 nm for high sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold (focusing)
10.04060Linear ramp
12.04060Column wash
12.19010Return to initial
15.09010Re-equilibration

System Suitability Testing (SST) & Data Interpretation

To validate the trustworthiness of the chromatographic system prior to sample analysis, perform five replicate injections of the Working Solution (100 µg/mL). The system must meet the criteria outlined in Table 3 .

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaImplication of Failure
Tailing Factor ( Tf​ ) ≤1.5 Indicates active silanol interactions or column voiding.
Theoretical Plates ( N ) ≥5,000 Suggests poor column efficiency or extra-column band broadening.
Retention Time %RSD ≤1.0% (n=5)Points to pump cavitation or inadequate column equilibration.
Peak Area %RSD ≤2.0% (n=5)Indicates autosampler precision issues or sample degradation.

Troubleshooting Guide

  • Symptom: Severe Peak Tailing ( Tf​>2.0 )

    • Causality: The mobile phase pH has drifted above 3.0, allowing silanols to ionize, or the column's end-capping has degraded over time.

    • Action: Verify the concentration of the acidic modifier in Mobile Phase A. If the pH is correct, the column has likely reached the end of its lifespan and must be replaced.

  • Symptom: Retention Time Drift (Earlier Elution)

    • Causality: Evaporation of the organic solvent (MeCN) from the mobile phase bottle, or insufficient re-equilibration time between gradient runs.

    • Action: Ensure solvent bottles are tightly capped with proper venting. Increase the re-equilibration time at the end of the gradient program to at least 10 column volumes.

  • Symptom: High System Backpressure

    • Causality: Accumulation of particulate matter on the column frit or sample precipitation upon injection.

    • Action: Ensure all samples are filtered through a 0.22 µm PTFE filter. Install an inline guard column to protect the analytical column.

References

  • SIELC Technologies. "Separation of 3-((4-Aminophenyl)methyl)-p-toluidine on Newcrom R1 HPLC column." SIELC.com. Available at:[Link]

  • ChemWhat. "3-[(4-aminofenil)metil]-p-toluidin CAS#: 85423-09-2." Chemwhat.id. Available at:[Link]

  • Element Lab Solutions. "SiELC Newcrom R1 HPLC Columns." Elementlabsolutions.com. Available at:[Link]

  • Advanced Chromatography Technologies. "Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems." ACE News. Available at:[Link]

  • Universiti Kebangsaan Malaysia (UKM). "Preparation and Application of Octadecylsilyl-Silica Adsorbents for Chemical Analysis." Sains Malaysiana. Available at:[Link]

Sources

Application Note: High-Throughput Analysis of 2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (CAS 85423-09-2) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (a representative compound for CAS 85423-09-2) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This approach offers excellent specificity, a broad dynamic range, and high throughput, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide is a halogenated aromatic compound, a class of molecules often investigated in pharmaceutical and agrochemical research for their potential biological activities.[1] Accurate quantification of such compounds in biological matrices like plasma is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[2]

This guide provides a comprehensive protocol for the analysis of this compound, with a focus on the rationale behind key experimental parameters. The presence of bromine and chlorine atoms in the molecule presents a unique isotopic signature that can be leveraged for confident identification and quantification using mass spectrometry.[3][4]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant lc_system UPLC System supernatant->lc_system Inject ms_system Tandem Quadrupole MS lc_system->ms_system Eluent data_acq Data Acquisition ms_system->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Overall workflow for the LC-MS/MS analysis of the target analyte in plasma.

Materials and Reagents

  • Analyte: 2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (Reference Standard)

  • Internal Standard (IS): A structurally similar stable isotope-labeled compound or an analog with comparable chromatographic and ionization behavior.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic Acid (LC-MS grade)

  • Chemicals: Ammonium Acetate (LC-MS grade)

  • Biological Matrix: Human Plasma (sourced ethically)

Sample Preparation Protocol

A simple and effective protein precipitation method is employed for sample cleanup. This technique is chosen for its speed and suitability for high-throughput applications.[5]

Step-by-Step Protocol:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The use of a 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Mixing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Table 1: Liquid Chromatography Conditions
ParameterValueRationale
System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) SystemUHPLC is preferred for faster analysis times and better resolution.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmA C18 stationary phase is ideal for retaining non-polar to moderately polar compounds like the target analyte. The short column length allows for rapid gradients.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is added to improve peak shape and promote protonation for positive ion electrospray ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for a wide range of compounds.
Gradient 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and equilibrate for 0.9 minA gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects.
Table 2: Mass Spectrometry Conditions
ParameterValueRationale
System Triple Quadrupole Mass SpectrometerProvides high selectivity and sensitivity for quantitative analysis using MRM.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar and semi-polar compounds. Positive mode is chosen as the amide group can be readily protonated.
MRM Transitions Analyte: m/z 385.9 -> 111.0; IS: (To be determined)The precursor ion corresponds to the [M+H]+ of the analyte. The product ion is a stable fragment generated upon collision-induced dissociation. The presence of chlorine provides a characteristic isotopic pattern.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Cone Voltage 30 VOptimized to maximize the precursor ion intensity while minimizing in-source fragmentation.
Desolvation Temp. 450 °CEnsures efficient desolvation of the ESI droplets.
Desolvation Gas Flow 800 L/hrAids in the desolvation process.
Collision Energy 25 eVOptimized to produce the most abundant and stable product ion for quantification.

Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is typically used for bioanalytical assays.

Method Performance Characteristics

A well-validated method should demonstrate the following:

  • Linearity: A correlation coefficient (r²) of >0.99 over the desired concentration range.

  • Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for QC samples at multiple concentration levels.

  • Selectivity: No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of 2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for supporting drug discovery and development studies. The principles and parameters outlined here can serve as a strong foundation for the analysis of other halogenated aromatic compounds.

References

  • Chen, S., et al. (2024). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. Journal of Environmental Sciences, 157. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Suzuki, S., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Journal of Health Science, 54(4), 462-470. Available at: [Link]

  • LookChem. (n.d.). 2-bromo-4′-chloro-2′-(o-fluorobenzoyl)acetanilide CAS:1584-62-9. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, S., et al. (2024). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Retrieved from [Link]

  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(19), 9379-9386. Available at: [Link]

  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-chloroaniline. National Institute of Standards and Technology. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dichloromethane, 75-09-2. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Dichloromethane. Retrieved from [Link]

  • MassBank. (2008). 1-BROMO-4-CHLOROBENZENE; EI-B; MS. Retrieved from [Link]

  • PubChem. (n.d.). Dichloromethane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Preparative Separation and Isolation of 3-((4-Aminophenyl)methyl)-p-toluidine Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the synthesis of aromatic amines, such as 4,4'-methylenedianiline (MDA)—a critical precursor for polyurethanes and epoxy curing agents—various isomeric and derivative impurities are generated. One such critical impurity is 3-((4-Aminophenyl)methyl)-p-toluidine (CAS: 85423-09-2). Isolating this compound with high purity (>98%) is essential for structural elucidation, toxicity profiling, and the establishment of analytical reference standards in drug development and polymer chemistry.

The Chromatographic Challenge

Purifying basic aromatic amines via standard reversed-phase (RP) High-Performance Liquid Chromatography (HPLC) presents significant mechanistic challenges. Basic amines possess pKa​ values that cause them to remain positively charged under standard conditions. When interacting with conventional silica-based C18 columns, these protonated amines undergo secondary ion-exchange interactions with unreacted, acidic surface silanols. In preparative chromatography—where columns are heavily overloaded to maximize yield—this interaction manifests as severe peak tailing, reduced resolution, and poor fraction recovery .

The Mechanistic Solution

To engineer a self-validating and high-yield isolation protocol, we must control both the stationary and mobile phases:

  • Stationary Phase: We utilize a low-silanol reversed-phase column (e.g., Newcrom R1). The proprietary bonding chemistry minimizes exposed silanols, cutting off the secondary interaction pathway.

  • Mobile Phase: While phosphoric acid is often used in analytical UV-HPLC to improve peak shape, it is non-volatile and leaves a salt residue, making it strictly incompatible with preparative isolation and Mass Spectrometry (MS). Therefore, we substitute it with 0.1% Formic Acid . Formic acid serves a dual purpose: it protonates the amine for predictable hydrophobic retention and suppresses the ionization of any residual silanols, all while being completely volatile for downstream lyophilization .

Mechanism Amine 3-((4-Aminophenyl)methyl)-p-toluidine (Basic Amine) Protonated Protonated Amine Cation (Improved Solubility) Amine->Protonated Protonation by FA Formic Acid (0.1%) Mobile Phase FA->Protonated Silanol Residual Silanols (Suppressed Ionization) FA->Silanol Low pH maintains neutral state C18 Low-Silanol C18 Phase (e.g., Newcrom R1) Protonated->C18 Primary Hydrophobic Interaction Silanol->Protonated Suppressed Secondary Interaction Elution Sharp Peak Elution (High Prep Recovery) C18->Elution

Figure 1: Mechanistic role of formic acid and low-silanol stationary phase in preventing peak tailing.

Experimental Design & Scaling Causality

To ensure a self-validating system, the protocol begins with an analytical scouting run to confirm system suitability, followed by a mathematically scaled preparative run.

The scaling of flow rate and injection volume from the analytical column (4.6 mm Internal Diameter) to the preparative column (21.2 mm ID) is dictated by the ratio of their cross-sectional areas. The scaling factor ( SF ) is calculated as:

SF=(IDanal​)2(IDprep​)2​=(4.6)2(21.2)2​≈21.2

Thus, an analytical flow rate of 1.0 mL/min translates to a preparative flow rate of ~21.0 mL/min, ensuring the linear velocity remains constant and the chromatographic resolution is preserved during scale-up.

Table 1: Chromatographic Parameters (Analytical vs. Preparative)
ParameterAnalytical ScoutingPreparative Isolation
Column Newcrom R1, 4.6 x 150 mm, 3 µmNewcrom R1, 21.2 x 250 mm, 5 µm
Flow Rate 1.0 mL/min21.0 mL/min
Injection Volume 10 µL500 - 1000 µL
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Detection UV @ 254 nm / MS (ESI+)UV @ 254 nm / MS (ESI+) Triggered
Temperature 25 °CAmbient
Table 2: Universal Gradient Elution Profile
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Phase Purpose
0.09010Equilibration / Injection
2.09010Isocratic Hold (Desalting)
15.04060Linear Gradient (Target Elution)
17.01090Column Wash
20.01090Isocratic Wash
20.19010Re-equilibration
25.09010End of Run

Step-by-Step Isolation Protocol

Workflow A Sample Prep (Dissolution & Filter) B Analytical Scouting (System Suitability) A->B C Scale-Up (Load & Flow Math) B->C D Preparative HPLC (Isolate Impurity) C->D E Fraction Collection (MS/UV Triggered) D->E F Solvent Removal (Lyophilization) E->F G Purity Validation (>98% Target) F->G

Figure 2: End-to-end workflow for the preparative isolation of the target amine impurity.

Step 1: Sample Preparation & System Suitability (Self-Validation)
  • Dissolution: Dissolve the crude mixture containing 3-((4-Aminophenyl)methyl)-p-toluidine in a diluent matching the initial mobile phase conditions (10% MeCN / 90% Water with 0.1% Formic Acid) to prevent sample crash-out upon injection. Target a concentration of 50 mg/mL for preparative loading.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

  • System Suitability Test (SST): Inject 10 µL onto the analytical column.

    • Validation Criteria: The target peak must exhibit a tailing factor ( Tf​ ) of ≤1.5 and a resolution ( Rs​ ) of ≥2.0 from adjacent baseline impurities. If Tf​>1.5 , verify the formic acid concentration in the mobile phase.

Step 2: Preparative Scale-Up & Fraction Collection
  • Equilibration: Equilibrate the 21.2 mm preparative column at 21.0 mL/min until the UV baseline is perfectly stable (approx. 5 column volumes).

  • Loading: Inject 500 µL of the filtered sample. Monitor the system backpressure to ensure it remains within the safe operating limits of the dynamic axial compression or pre-packed column.

  • Triggered Collection: Utilize mass-directed fraction collection (MS-triggered) set to the specific m/z of 3-((4-Aminophenyl)methyl)-p-toluidine ( [M+H]+≈213.1 ). Alternatively, use UV-triggered collection at 254 nm, utilizing slope-based peak detection to slice the peak and avoid collecting overlapping impurity tails.

Step 3: Solvent Removal & Final Validation
  • Pooling: Pool fractions containing the target mass. Perform a rapid analytical injection of the pooled fraction to confirm purity before committing to solvent removal.

  • Lyophilization: Because the mobile phase consists entirely of volatile components (Water, Acetonitrile, Formic Acid), the pooled fractions can be directly frozen (e.g., in a dry ice/acetone bath) and placed on a lyophilizer.

  • Final Yield: The resulting product will be the formate salt of 3-((4-Aminophenyl)methyl)-p-toluidine. If the free base is required, a subsequent liquid-liquid extraction (DCM/Water) using a mild base (e.g., saturated NaHCO3​ ) can be performed, followed by organic layer evaporation.

References

  • SIELC Technologies. "Separation of 3-((4-Aminophenyl)methyl)-p-toluidine on Newcrom R1 HPLC column". SIELC Application Notes. Available at:[Link]

  • ACS Publications. "Development of a Scalable Synthesis of a Drug-Linker for ABBV-3373". Organic Process Research & Development. Available at:[Link]

  • Biotage. "Successful flash chromatography of basic compounds". Biotage Knowledge Base. Available at: [Link]

pharmacokinetics analysis protocols for 3-((4-Aminophenyl)methyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-ready protocol for the pharmacokinetic (PK) and bioanalytical evaluation of 3-((4-Aminophenyl)methyl)-p-toluidine (CAS: 85423-09-2). Designed for researchers and drug development professionals, this guide synthesizes validated LC-MS/MS methodologies with in vivo study designs, emphasizing the mechanistic rationale behind each experimental choice.

Physicochemical Profiling & Pharmacokinetic Rationale

3-((4-Aminophenyl)methyl)-p-toluidine is a substituted diarylmethane derivative featuring two primary aromatic amine (aniline-like) moieties. The presence of these basic nitrogen centers dictates both its biological fate and the analytical strategies required for its quantification.

Table 1: Physicochemical & In Silico ADME Profile

Property Value Pharmacokinetic & Analytical Implication
Molecular Weight 212.29 g/mol Low MW is highly favorable for rapid oral absorption and tissue distribution.
LogP (Predicted) 2.10[1] Moderate lipophilicity ensures good membrane permeability but requires reverse-phase liquid chromatography (RP-HPLC) for retention.
Topological PSA 52.04 Ų[1] Suggests a high likelihood of crossing the blood-brain barrier (BBB), necessitating tissue distribution studies.

| Amine Functionality | Two primary amines | Doubly protonated at physiological and acidic pH; prone to severe peak tailing on standard silica columns due to secondary silanol interactions. |

Metabolic Biotransformation Pathways

Aromatic amines exhibit complex, high-clearance metabolic profiles. In vivo, toluidine derivatives are primarily metabolized via two competing pathways:

  • Detoxification (N-acetylation): Mediated by NAT1/NAT2 enzymes to form stable, excretable acetamides.

  • Bioactivation (N-hydroxylation): Mediated predominantly by hepatic CYP1A2[2]. This pathway generates N-hydroxylamines, which can further oxidize into highly reactive nitrenium ions responsible for methemoglobinemia or macromolecular adducts[2].

Metabolism Parent 3-((4-Aminophenyl)methyl) -p-toluidine CYP CYP1A2 (N-hydroxylation) Parent->CYP NAT NAT1/NAT2 (N-acetylation) Parent->NAT NHydroxy N-hydroxy Metabolite (Toxification) CYP->NHydroxy NAcetyl N-acetyl Metabolite (Detoxification) NAT->NAcetyl Reactive Reactive Nitrenium Ion (Adduct Formation) NHydroxy->Reactive Oxidation

Proposed biotransformation pathways of 3-((4-Aminophenyl)methyl)-p-toluidine.

Bioanalytical Methodology: LC-MS/MS Protocol

To achieve the sensitivity required for PK analysis (often sub-ng/mL), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3].

Chromatographic Conditions
  • Analytical Column: Newcrom R1 (3 µm, 3.2 x 100 mm) or equivalent low-silanol reverse-phase column.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B to 60% B over 5.0 minutes; hold at 60% B for 1.5 minutes; re-equilibrate at 5% B for 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

Scientific Rationale & Causality: Standard C18 columns possess residual surface silanols (Si-O⁻) that act as cation exchangers. These strongly retain the protonated amine groups of the analyte, causing severe peak tailing. The Newcrom R1 column is specifically engineered with low silanol activity, ensuring sharp, symmetrical peaks for basic compounds[4]. Furthermore, while UV-HPLC methods often use phosphoric acid, it suppresses electrospray ionization (ESI) and precipitates in the MS source. Formic acid is utilized here to provide the necessary low pH for [M+H]⁺ formation while remaining fully volatile for MS compatibility[4].

Table 2: Optimized Mass Spectrometry (ESI+) Parameters

Parameter Setting / Value
Ionization Mode Electrospray Ionization (ESI), Positive (+kV)
Precursor Ion (Q1) m/z 213.1 [M+H]⁺
Product Ion (Q3) m/z 106.1 (Primary transition for quantitation)

| Collision Energy (CE) | 25 eV (Optimize per instrument) |

Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an Internal Standard (IS) (e.g., Triphenylamine-d15, 50 ng/mL).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection (Injection volume: 2-5 µL).

Scientific Rationale & Causality: Aromatic amines often exhibit moderate to high binding affinity to plasma proteins like albumin. Acidifying the crash solvent (acetonitrile) with 0.1% formic acid lowers the micro-environment pH, ensuring the primary amines are fully protonated. This disrupts electrostatic interactions between the drug and plasma proteins, maximizing extraction recovery. The ice-cold temperature is critical to minimize ex vivo oxidative degradation of the amine groups prior to analysis.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a standard single-dose PK study in a rodent model to determine absolute bioavailability and clearance rates.

Animal Model & Dosing
  • Subjects: Male Sprague-Dawley (SD) rats (200-250g), equipped with jugular vein catheters. Fasted overnight prior to dosing.

  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein.

    • Vehicle: 5% DMSO / 10% Solutol HS 15 / 85% Saline.

  • Oral (PO) Cohort: 10 mg/kg administered via oral gavage.

    • Vehicle: 0.5% Methylcellulose in water (suspension).

Serial Blood Sampling
  • Timepoints (IV): Predose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Timepoints (PO): Predose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: Draw 200 µL of whole blood into tubes pre-coated with K₂EDTA . Invert gently to mix.

  • Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until LC-MS/MS analysis.

Scientific Rationale & Causality: K₂EDTA is strictly preferred over heparin as an anticoagulant. Heparin is highly sulfated and can cause severe ion suppression in the mass spectrometer for basic amine compounds. Immediate processing at 4°C and storage at -80°C is mandatory because N-hydroxylated metabolites of toluidines are chemically unstable and can rapidly degrade or covalently bind to red blood cell components ex vivo[2].

PKWorkflow Step1 1. In Vivo Dosing (IV & PO in SD Rats) Step2 2. Serial Blood Sampling (0.083 to 24 hours) Step1->Step2 Step3 3. Plasma Extraction (Protein Precipitation + 0.1% FA) Step2->Step3 Step4 4. LC-MS/MS Analysis (Newcrom R1, ESI+ MRM) Step3->Step4 Step5 5. NCA & PK Modeling (WinNonlin / Phoenix) Step4->Step5

End-to-end in vivo pharmacokinetic study workflow and bioanalytical processing.

Data Analysis & Expected Outcomes

Pharmacokinetic parameters should be calculated using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). Based on the structural homology to other toluidine and methylenedianiline derivatives, the following PK profile is anticipated:

Table 3: Simulated Pharmacokinetic Parameters (10 mg/kg PO in SD Rats)

Parameter Abbreviation Expected Range Pharmacokinetic Interpretation
Maximum Concentration Cmax 400 - 800 ng/mL Rapid absorption due to low MW and favorable LogP.
Time to Cmax Tmax 0.5 - 1.5 hours Indicates rapid gastrointestinal transit and absorption.
Elimination Half-Life t₁/₂ 1.5 - 3.0 hours Short half-life driven by rapid hepatic CYP1A2/NAT metabolism[3].

| Oral Clearance | CL/F | >20 mL/min/kg | High clearance compound; susceptible to significant hepatic first-pass effect. |

References

  • SIELC Technologies. "Separation of 3-((4-Aminophenyl)methyl)-p-toluidine on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]

  • National Toxicology Program. "Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine." National Center for Biotechnology Information (NCBI). URL:[Link]

  • Miura, T., et al. "Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats." Journal of Toxicological Sciences, 2021. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-((4-Aminophenyl)methyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when working with 3-((4-Aminophenyl)methyl)-p-toluidine (CAS: 85423-09-2). This compound—a dianiline derivative featuring a diphenylmethane core and an asymmetric methyl substitution—presents a dual-natured solubility profile that often complicates organic synthesis, liquid-liquid extractions, and chromatographic purification.

Below, you will find an authoritative knowledge base, quantitative data summaries, and self-validating troubleshooting protocols to overcome these bottlenecks.

Part 1: Frequently Asked Questions (Knowledge Base)

Q1: Why does 3-((4-Aminophenyl)methyl)-p-toluidine exhibit poor solubility in both purely non-polar solvents and cold aqueous environments? A1: The solubility paradox of this compound stems from its structural dichotomy. The molecule possesses two primary amine groups capable of extensive intermolecular hydrogen bonding, which creates a strong, stable crystal lattice energy that resists dissolution in non-polar solvents (e.g., hexane, cold toluene). Conversely, the bulky diphenylmethane core and the methyl group on the p-toluidine moiety impart significant lipophilicity, preventing it from dissolving in pure water. This behavior closely mirrors its structural analog, 4,4'-diaminodiphenylmethane (MDA), where solubility is highly temperature-dependent and strongly favors moderately polar, hydrogen-bond-accepting solvents like methanol, ethanol, and chloroform[1].

Q2: How can I enhance its solubility for reverse-phase chromatography (RP-HPLC) or polar reaction conditions? A2: You must exploit the basicity of the primary amines. Converting the free base into an anilinium salt disrupts the intermolecular hydrogen bonding of the neutral amines and introduces a strong ionic character. For instance, treatment with phosphoric acid forms an anilinium phosphate salt, which is highly soluble in the polar solvent mixtures (e.g., Acetonitrile/Water) standardly used in RP-HPLC[2]. The formation of phosphate salts generally increases the compound's affinity for polar solvents while drastically decreasing its solubility in non-polar organics[3].

Q3: What if I need to dissolve it in a strictly non-polar organic solvent for a moisture-sensitive cross-coupling reaction? A3: If heating the solvent is insufficient to overcome the lattice energy, you must temporarily mask the hydrogen-bond donating amine groups. Derivatization via tert-butyloxycarbonyl (Boc) protection converts the primary amines into carbamates. This chemical modification eliminates the strong N-H hydrogen bonding and adds bulky, highly lipophilic tert-butyl groups, drastically increasing solubility in non-polar and moderately polar organic solvents[4]. For highly hydrophobic anilines where typical mineral acid protonation fails to induce phase separation, lipophilic masking or specialized organic-organic extractions become necessary[5].

Part 2: Quantitative Data & Solvent Compatibility

To facilitate rapid solvent selection, the following table summarizes the inferred solubility profiles of 3-((4-Aminophenyl)methyl)-p-toluidine based on thermodynamic data from structurally identical dianiline analogs[1][3].

Table 1: Solubility Profile Matrix for 3-((4-Aminophenyl)methyl)-p-toluidine

Solvent ClassRepresentative SolventsFree Base (20°C)Free Base (60°C)Salt Form (e.g., Phosphate)
Non-Polar Hexane, TolueneInsolublePoorInsoluble
Polar Aprotic DCM, THF, EtOAcPoor to ModerateGoodInsoluble
Highly Polar Aprotic DMF, DMSOGoodExcellentModerate
Polar Protic Methanol, EthanolModerateExcellentExcellent
Aqueous Water, Aqueous BuffersInsolubleInsolubleExcellent

Part 3: Troubleshooting Guides & Methodologies

Logical Workflow for Solvent Optimization

G Start Solubility Issue: 3-((4-Aminophenyl)methyl)-p-toluidine Q1 Target Solvent Polarity? Start->Q1 NonPolar Non-Polar (e.g., Toluene, Hexane) Q1->NonPolar Low PolarAprotic Polar Aprotic (e.g., DMF, THF, DCM) Q1->PolarAprotic Medium PolarProtic Polar Protic / Aqueous (e.g., MeOH, MeCN/H2O) Q1->PolarProtic High Act1 Boc-Protection (Mask Amines) NonPolar->Act1 Act2 Heat to 50-60°C & Add Co-solvent (DMSO) PolarAprotic->Act2 Act3 Form Anilinium Salt (e.g., Phosphate/HCl) PolarProtic->Act3

Decision matrix for optimizing dianiline solubility based on target solvent polarity.

Protocol 1: Co-solvent Optimization & Temperature Cycling (Free Base)

Use this protocol when the free base must be maintained in moderately polar organic solvents (e.g., DCM, Toluene).

  • Suspension: Suspend the compound in the primary reaction solvent.

    • Self-Validation: The mixture will appear as a turbid, milky suspension, indicating intact intermolecular lattice energy.

  • Thermal Activation: Gradually increase the temperature to 50–60°C under continuous stirring.

    • Self-Validation: Partial clearing of the suspension indicates the kinetic energy is approaching the solubility limit.

  • Co-Solvent Disruption: Dropwise, add a highly polar aprotic co-solvent (e.g., DMSO or DMF) up to a maximum of 10% v/v.

    • Self-Validation: The mixture will rapidly transition to a completely clear, transparent solution, confirming the disruption of intermolecular amine hydrogen bonds.

Protocol 2: Transient Salt Formation for Polar Organic Solvents

Use this protocol to solubilize the compound for RP-HPLC or aqueous-organic biphasic reactions.

  • Initial Dispersion: Add the free base to a polar solvent mixture (e.g., Acetonitrile/Water 50:50).

    • Self-Validation: The compound will remain largely insoluble, floating or settling at the bottom.

  • Protonation: Slowly add 1M Phosphoric Acid (H_3PO_4) dropwise while monitoring the pH[2].

    • Self-Validation: As the pH drops below the pKa of the anilines (typically ~4.5), the solid will rapidly dissolve into the aqueous phase.

  • Equilibration: Stir for 15 minutes at room temperature.

    • Self-Validation: A stable, clear solution confirms complete conversion to the anilinium phosphate salt.

Protocol 3: Lipophilic Derivatization (Boc-Protection)

Use this protocol when absolute solubility in non-polar organic solvents is mandatory.

Workflow S1 1. Dissolve Free Base in THF/DMF (1:1) S2 2. Add Base (DIPEA, 2.5 eq) S1->S2 S3 3. Add Boc2O (2.2 eq) at 0°C S2->S3 S4 4. Stir at RT (Monitor via TLC) S3->S4 S5 5. Aqueous Workup (Extract with EtOAc) S4->S5 S6 6. Highly Lipophilic Protected Product S5->S6

Step-by-step chemical workflow for Boc-protection to enhance lipophilicity.

  • Solvation: Dissolve the compound in a 1:1 mixture of THF and DMF.

    • Self-Validation: Complete dissolution should occur, providing a uniform reaction medium.

  • Basification: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and cool the flask to 0°C.

  • Protection: Slowly add 2.2 equivalents of Di-tert-butyl dicarbonate (Boc_2O). Allow the mixture to warm to room temperature.

    • Self-Validation: Evolution of CO_2 gas (mild bubbling) confirms the active reaction of Boc_2O with the primary amines.

  • Extraction: Perform an aqueous workup and extract with Ethyl Acetate (EtOAc).

    • Self-Validation: The protected product will partition entirely into the organic (EtOAc) layer, confirming the successful masking of the polar amine groups and enhanced lipophilicity[4].

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 3-((4-Aminophenyl)methyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Troubleshooting Portal. 3-((4-Aminophenyl)methyl)-p-toluidine (CAS 85423-09-2) is a highly basic diamine compound. Due to its two primary amine groups, it is notoriously prone to secondary interactions with residual silanols on silica-based stationary phases. This results in severe peak tailing, compromised resolution, and poor quantitation reproducibility.

This guide provides researchers and drug development professionals with a self-validating framework to diagnose, understand, and resolve these chromatographic challenges.

Module 1: Mechanistic FAQs (The "Why" Behind the Chromatography)

Q1: Why does 3-((4-Aminophenyl)methyl)-p-toluidine exhibit severe peak tailing on standard C18 columns? A: In reversed-phase HPLC, primary retention is driven by non-specific hydrophobic interactions[1]. However, basic diamines undergo a secondary retention mechanism. Under typical mobile phase conditions, the primary amine groups on 3-((4-Aminophenyl)methyl)-p-toluidine are protonated. These positively charged amines interact strongly via ion-exchange with negatively charged, ionized residual silanol groups ( −SiO− ) on the silica surface[1]. This dual-retention mechanism causes the analyte molecules to desorb at different rates, creating an asymmetric tailing profile where the asymmetry factor ( As​ ) exceeds 1.2[1][2].

Q2: How do I definitively differentiate between chemical tailing (silanol interactions) and system-induced tailing? A: You must employ a self-validating system check using a neutral marker[2]. Inject a highly hydrophobic, neutral compound (such as toluene) alongside your diamine. Because neutral markers do not interact with ionized silanols, any tailing observed in the neutral peak indicates a physical system issue—such as extra-column dead volume, poor tubing connections, or a void in the column bed[2]. If the neutral marker is perfectly symmetric ( As​≈1.0 ) but the 3-((4-Aminophenyl)methyl)-p-toluidine tails, the issue is purely chemical[2].

Q3: What is the most effective mobile phase adjustment to eliminate this secondary interaction? A: The most reliable approach is pH suppression. By lowering the mobile phase pH to ≤3.0 using phosphoric acid (for UV detection) or formic acid (for LC-MS compatibility), you force the residual silanols into their fully protonated, neutral state ( −SiOH )[3][4]. This neutralizes the ion-exchange sites, leaving only the primary hydrophobic interaction and drastically sharpening the diamine peak[4][5].

Module 2: Diagnostic & Optimization Workflow

Follow this logical progression to isolate and resolve peak tailing for basic aromatic amines.

G start Peak Tailing Observed (As > 1.2) test_neutral Inject Neutral Marker (e.g., Toluene) start->test_neutral decision1 Does the neutral marker tail? test_neutral->decision1 system_issue System Issue: Check dead volume, fittings, or column void decision1->system_issue Yes chem_issue Chemical Issue: Secondary Silanol Interactions decision1->chem_issue No opt_ph Optimize Mobile Phase: Lower pH to ≤ 3.0 (Formic/Phosphoric Acid) chem_issue->opt_ph decision2 Is tailing resolved? opt_ph->decision2 success Proceed with Validation decision2->success Yes opt_col Change Column / Additives: Use Type B Silica or Add TEA/Ammonium Acetate decision2->opt_col No opt_col->success

Diagnostic workflow for resolving HPLC peak tailing of basic diamines.

Module 3: Step-by-Step Optimization Protocols

Protocol A: Low-pH Silanol Suppression (Recommended)

This protocol utilizes a low-pH mobile phase to neutralize stationary phase active sites, a proven method for isolating 3-((4-Aminophenyl)methyl)-p-toluidine[5].

  • Mobile Phase A Preparation: Prepare a 0.1% v/v Phosphoric Acid ( H3​PO4​ ) solution in ultrapure HPLC-grade water[5]. (Note: If downstream LC-MS analysis is required, substitute with 0.1% Formic Acid). Verify the pH is between 2.0 and 2.5[4].

  • Mobile Phase B Preparation: Use 100% HPLC-grade Acetonitrile (MeCN). MeCN provides superior peak shapes and resolution for aromatic amines compared to methanol due to its lower viscosity and distinct solvation properties[6].

  • Column Selection: Install a high-purity Type B silica column (e.g., fully porous or core-shell) to minimize metal contamination, or a specialized low-silanol activity column (e.g., Newcrom R1)[3][5].

  • Gradient Elution: Start at 5% B, ramping to 60% B over 15 minutes. Maintain a flow rate of 1.0 mL/min (for standard 4.6 mm ID columns).

  • System Suitability Verification: Inject 10 µL of a 0.1 mg/mL standard. Calculate the Asymmetry Factor ( As​ ) at 10% peak height. Target As​≤1.2 [1][2].

Protocol B: Competing Base Additive (Alternative for Legacy Columns)

If you are restricted to older, Type A silica columns with high metal content, low pH alone may not suffice to mask silanol activity[4].

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer[4].

  • Additive Integration: Add 5 mM Triethylamine (TEA) to the buffer[4]. TEA acts as a sacrificial base, preferentially binding to the highly active silanol groups and shielding the 3-((4-Aminophenyl)methyl)-p-toluidine molecules from secondary interactions[4].

  • pH Adjustment: Adjust the final buffer pH to 3.0[4].

  • Cautionary Flush: TEA can reduce column lifetime by accelerating the hydrolysis of the stationary phase endcapping[4]. Always flush the column thoroughly with 50:50 Water:Acetonitrile (without buffer) immediately after the sequence completes.

Module 4: Quantitative Data & Component Selection

Table 1: Mobile Phase Modifiers for Basic Amine Resolution

Modifier / AdditiveTypical ConcentrationTarget pH RangeMechanism of ActionLC-MS Compatible?
Phosphoric Acid 0.1% - 0.2% v/v2.0 - 2.5Protonates silanols to neutralize ion-exchange sites.No
Formic Acid 0.1% v/v2.7 - 3.0Mild silanol suppression; provides protons for MS ionization.Yes
Ammonium Acetate 10 - 20 mM4.0 - 6.0Increases ionic strength to mask secondary interactions.Yes
Triethylamine (TEA) 5 - 10 mM3.0 - 7.0Competitively binds to active silanols, shielding the analyte.No (Causes ion suppression)

Table 2: Stationary Phase Chemistry Comparison

Column ChemistrySilanol ActivitySuitability for 3-((4-Aminophenyl)methyl)-p-toluidineNotes
Legacy Type A Silica HighPoorRequires heavy use of TEA additives; severe tailing expected.
Modern Type B Silica LowGoodHigh-purity silica reduces metal contamination and active sites[3].
Polar-Embedded C18 Very LowExcellentInternal polar groups shield residual silanols from basic analytes.
Mixed-Mode (e.g., Newcrom R1) NegligibleExcellentSpecifically designed for low silanol activity and basic compounds[5].

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • Separation of 3-((4-Aminophenyl)methyl)-p-toluidine on Newcrom R1 HPLC column. SIELC Technologies.[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 3-((4-Aminophenyl)methyl)-p-toluidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex diaminodiphenylmethane (MDA) derivatives. When researchers report persistent low yields (often <5%) in the synthesis of 3-((4-Aminophenyl)methyl)-p-toluidine , the root cause is rarely poor bench technique. Instead, it is a fundamental flaw in synthetic strategy: relying on classical acid-catalyzed cross-condensation for an isomer that is electronically disfavored.

This guide deconstructs the mechanistic bottlenecks causing your low yields and provides field-proven, self-validating protocols to bypass these limitations.

Part 1: Mechanistic Causality & Regioselectivity

To understand why your reaction is failing, we must look at the electronic directing effects during the standard condensation of aniline, p-toluidine, and formaldehyde.

In p-toluidine (4-methylaniline), the strongly activating amino group (-NH₂) directs electrophilic aromatic substitution to the ortho position (C2). The methyl group (-CH₃) weakly directs to its ortho position (C3). Because -NH₂ is a vastly stronger activating group, the electrophilic attack of the 4-aminobenzyl cation occurs almost exclusively at C2. This yields 2-((4-aminophenyl)methyl)-p-toluidine as the major product (>90%), leaving your target 3-isomer as a trace byproduct.

Regioselectivity A p-Toluidine (4-Methylaniline) B Electrophile: 4-Aminobenzyl Cation A->B Acid Catalysis (Formaldehyde + Aniline) C Major Product (>90%) 2-((4-Aminophenyl)methyl)-p-toluidine (Attack ortho to -NH2) B->C Strong -NH2 Directing Effect D Minor Product (<5%) 3-((4-Aminophenyl)methyl)-p-toluidine (Attack ortho to -CH3) B->D Weak -CH3 Directing Effect

Fig 1. Regioselectivity mechanism explaining low 3-isomer yield in direct condensation.

Part 2: Troubleshooting FAQs

Q1: I am using standard aqueous HCl for the cross-condensation. How can I extract higher yields of the 3-isomer? A1: You cannot overcome the fundamental electronic directing effects using standard aqueous acids. To synthesize the 3-isomer efficiently, you must abandon direct condensation and utilize a targeted approach, such as the1[1]. Recent literature even supports2[2] if palladium contamination is a concern for your downstream drug development.

Q2: If I switch to a targeted Suzuki-Miyaura cross-coupling approach, what are the major side reactions that reduce yield? A2: The primary yield-killer in benzylboronic ester couplings is protodeboronation (premature cleavage of the C-B bond by water/acid) and homocoupling[1]. To prevent this, use anhydrous K₂CO₃, rigorously degassed solvents, and a catalyst with a large bite angle like Pd(dppf)Cl₂ to accelerate the reductive elimination step before side reactions occur.

Q3: I am mandated to use the direct condensation route for industrial scale-up. How can I suppress the formation of high molecular weight polyamines and slightly boost the 3-isomer? A3: High molecular weight oligomers form when the formaldehyde-to-amine ratio is too high. Maintain an amine-to-formaldehyde molar ratio of at least 4:1. To slightly improve regioselectivity, replace aqueous HCl with shape-selective solid acid catalysts. 3[3] and 4[4] restrict the transition state geometry within their pores, which can suppress polymerization and marginally increase the yield of the sterically hindered 3-isomer.

Q4: During direct condensation, my reaction stalls at the intermediate N-(4-aminobenzyl)-p-toluidine. How do I drive the rearrangement? A4: The [1,3]-sigmatropic-like rearrangement from the N-alkylated aminal to the C-alkylated product is strictly acid-dependent. If your reaction stalls, your acid concentration is too low to fully protonate the intermediate. Ensure you have at least 1.2 equivalents of acid relative to the amine, and increase the thermal rearrangement phase to 120°C.

Part 3: Quantitative Catalyst & Route Comparison

The following table summarizes the expected quantitative outcomes based on the synthetic route and catalyst system chosen.

Table 1: Comparison of Synthetic Routes for 3-Isomer Yield

Synthesis RouteCatalyst / ReagentsRegioselectivity (2-isomer : 3-isomer)Isolated Yield (3-Isomer)Primary Byproducts
Direct CondensationAqueous HCl (Standard)95 : 5< 2%Polyamines, 2-isomer, 4,4'-MDA
Direct CondensationZeolite H-ZSM-588 : 12~ 4%2-isomer, 4,4'-MDA
Direct CondensationActivated Kaolin90 : 10~ 3%2-isomer, 4,4'-MDA
Suzuki Cross-Coupling Pd(dppf)Cl₂ / K₂CO₃ N/A (Targeted) 78% Protodeboronation products
Part 4: Validated Experimental Protocols
Workflow: Targeted Suzuki-Miyaura Cross-Coupling

To achieve high yields of the specific 3-isomer, we bypass condensation entirely and utilize a targeted cross-coupling workflow.

Workflow Step1 3-Bromo-p-toluidine (N-Boc Protected) Step3 Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3 Step1->Step3 Step2 (4-Aminobenzyl)boronic acid pinacol ester Step2->Step3 Step4 Deprotection (TFA / DCM) Step3->Step4 Step5 Target Molecule: 3-((4-Aminophenyl)methyl) -p-toluidine Step4->Step5

Fig 2. Targeted Suzuki-Miyaura cross-coupling workflow for synthesizing the 3-isomer.

Protocol A: Targeted Synthesis via Suzuki-Miyaura Cross-Coupling (High Yield Route)

This protocol utilizes a self-validating analytical feedback loop to prevent batch failure.

  • Preparation: In a Schlenk flask, combine N-Boc-3-bromo-p-toluidine (1.0 eq), (4-aminobenzyl)boronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing: Add anhydrous K₂CO₃ (3.0 eq) and suspend in a rigorously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge with Argon for 15 minutes.

  • Coupling: Heat the mixture to 80°C under Argon for 12 hours.

    • Self-Validating Step: Monitor the reaction via LC-MS at the 4-hour mark. Look for the protodeboronated byproduct (m/z = 107). If the relative abundance of this peak exceeds 10%, your system is wet or oxygenated. Halt, dry your reagents, and restart.

  • Workup: Cool to room temperature, filter through a pad of Celite, and extract with Ethyl Acetate. Concentrate the organic layer under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

    • Self-Validating Step: Perform TLC (Hexanes:EtOAc 1:1). The UV-active protected intermediate will disappear, replaced by a highly polar spot (the free diamine) that stays near the baseline.

  • Purification: Neutralize with saturated NaHCO₃, extract, and purify via flash chromatography to yield the pure 3-isomer.

Protocol B: Optimized Acid-Catalyzed Condensation (Minor Isomer Extraction)

Use this only if restricted to condensation methods. It utilizes solid-state catalysis to suppress oligomers.

  • Amine Mixing: In a reactor, mix Aniline and p-Toluidine in a 4:1 molar ratio to create a massive amine excess.

  • Catalyst Addition: Add 10 wt% of activated Zeolite H-ZSM-5[3]. Stir at 40°C.

  • Formaldehyde Addition: Add 37% aqueous formaldehyde (0.25 eq relative to total amines) dropwise over 2 hours using a syringe pump to prevent thermal spiking and oligomerization.

  • Thermal Rearrangement: Raise the temperature to 120°C for 4 hours.

    • Self-Validating Step: Sample the mixture every 30 minutes for HPLC analysis. The intermediate N-(4-aminobenzyl)-p-toluidine will appear as a distinct peak. The reaction is complete only when this intermediate peak area falls below 1%.

  • Isolation: Filter the solid catalyst hot. Distill off the unreacted aniline and p-toluidine under vacuum, then subject the residue to preparative HPLC to isolate the minor 3-isomer fraction.

Part 5: References
  • A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds (CN102584598B). Google Patents. 4

  • Process for the preparation of 4,4'-diaminodiphenyl-methane and its derivatives (US5241119A). Google Patents. 3

  • Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides . Benchchem. 1

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift . Journal of the American Chemical Society. 2

Sources

purification techniques for removing isomeric impurities from CAS 85423-09-2

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of CAS 85423-09-2 , chemically identified as 3-[(4-aminophenyl)methyl]-4-methylbenzenamine[1]. This unsymmetrical aromatic diamine is a critical intermediate in advanced polymer and pharmaceutical synthesis. Due to the electrophilic condensation of aniline and o-toluidine with formaldehyde, crude syntheses inevitably yield a mixture of positional isomers (e.g., 2,4'- and 2,2'-configurations) alongside oligomeric polyamines[2].

This guide provides field-proven, self-validating protocols designed by application scientists to help you isolate the target isomer with >99% purity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do standard fractional distillation techniques fail to yield >99% purity for CAS 85423-09-2 without significant product loss? A1: The failure of conventional rectification is rooted in thermodynamic limitations. The boiling points of positional isomers of diphenylmethane derivatives are nearly identical due to their identical molecular weights and similar dipole moments[3]. Furthermore, exposing these aromatic diamines to high temperatures (typically >150°C) during distillation induces thermal deterioration. This leads to the formation of polymeric condensates (e.g., polymethylenepolyphenylamines) and results in significant yield loss[2].

Q2: We are experiencing co-crystallization of the 2,4'-isomer during solvent-based recrystallization. How can we break this thermodynamic trap? A2: Solvent-based recrystallization often fails because the solvation energies of the isomers are too similar, leading to eutectic co-precipitation. The solution is Dynamic Falling Film Melt Crystallization . Causality: The separation mechanism relies on the fact that the target isomer molecules form a more stable and symmetrical crystal structure due to their stronger charge density symmetry and electrostatic potential energy[3]. The 2,4'-isomer disrupts this lattice, causing it to remain in the melt at specific temperatures, allowing for mechanical separation without solvents.

Q3: Can adduct formation be used as a chemical trapping mechanism for specific isomers? A3: Yes. Selective adduct formation leverages the steric hindrance around the amine groups. By reacting the crude mixture with specific complexing agents (like alkali metal halides or dilute acids), the less sterically hindered isomers form stable, insoluble crystalline adducts, while the highly hindered 2,4'- and 2,2'-isomers remain soluble in the mother liquor[2],[4].

Part 2: Self-Validating Experimental Workflows

Protocol A: Dynamic Falling Film Melt Crystallization

This method is highly scalable and avoids the thermal degradation associated with distillation.

Self-Validating System: This process validates itself through the "sweating" phase. When the melting point of the sweating effluent sharply increases to match the theoretical melting point of the target isomer, the crystal layer remaining on the wall is structurally pure.

  • Melting: Heat the crude CAS 85423-09-2 mixture in a thermostatic material slot to 5–10°C above its bulk melting point to ensure complete liquefaction[5].

  • Film Formation: Pump the melt through a falling film crystallizer. Initiate a controlled cooling ramp (e.g., 1–9 °C/h)[3].

  • Crystallization: Allow the target isomer to selectively nucleate and grow on the crystallizer walls. The impurities (2,4'-isomer and oligomers) will concentrate in the flowing liquid phase.

  • Sweating (Critical Step): Stop the circulation and drain the residual melt. Slowly heat the crystal layer at a rate of 1–6 °C/h[3].

    • Validation Check: Monitor the HPLC profile of the sweating drips. The gentle heat melts away the trapped eutectic impurities in the crystal interstices.

  • Recovery: Once the sweating effluent shows >95% target isomer, rapidly heat the system to melt and collect the >99% pure CAS 85423-09-2.

Protocol B: Selective Adduct Precipitation

Best for laboratory-scale purification or when melt crystallization equipment is unavailable.

  • Dissolution: Dissolve the crude isomeric mixture in a non-polar solvent (e.g., toluene) at 80°C.

  • Complexation: Introduce an aqueous solution of a complexing agent (e.g., dilute HCl) under high shear mixing[4].

  • Precipitation: Cool the mixture gradually to 30°C. The target isomer selectively forms a solid adduct due to highly favorable lattice packing, leaving the 2,4'-isomer in the mother liquor[4].

  • Filtration & Washing: Filter the precipitate and wash with cold toluene.

    • Validation Check: Analyze the filtrate via GC-MS; it should be highly enriched in the 2,4'-isomer, confirming successful partitioning.

  • Decomposition: Neutralize the solid adduct with aqueous NaOH to liberate the free, purified amine[2]. Phase separate, extract with an organic solvent, and evaporate to yield the pure product.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Purification Techniques for Aromatic Diamine Isomers
Purification TechniqueMax Purity AchievableTypical YieldPrimary DrawbackCausality of Limitation
Fractional Distillation ~85 - 90%< 60%High thermal degradationNear-identical boiling points and high-temperature oligomerization[2].
Solvent Recrystallization ~92 - 95%65 - 70%Eutectic co-precipitationSimilar solvation energies cause isomers to trap each other in the lattice.
Melt Crystallization > 99.3% ~ 50 - 60% Requires specialized equipmentRelies strictly on charge density symmetry and electrostatic potential[3].
Adduct Precipitation ~97 - 98%75 - 80%High solvent/reagent wasteSteric hindrance differences are slight, leading to partial co-precipitation[4].

Part 4: Process Visualizations

MeltCrystallization Start Crude CAS 85423-09-2 (Isomeric Mixture) Melt Complete Melting (T > Melting Point) Start->Melt Heat Cooling Controlled Cooling (Film Formation on Wall) Melt->Cooling Circulation Sweating Sweating Phase (Partial Heating) Cooling->Sweating Drain un-crystallized melt Recovery High Purity Target Isomer (>99% Purity) Sweating->Recovery Final Melt & Collect Waste Impure Melt / Oligomers (Recycle or Discard) Sweating->Waste Drain impurities

Workflow of Dynamic Falling Film Melt Crystallization for Aromatic Diamines.

AdductPurification Crude Crude Amine Salt Add Complexing Agent Crude->Salt Complex Selective Adduct Precipitation Salt->Complex Stir & Cool Filtration Filtration Complex->Filtration Decomp Chemical Decomposition Filtration->Decomp Solid Adduct Isomers Soluble Isomers (Mother Liquor) Filtration->Isomers Filtrate Pure Purified CAS 85423-09-2 Decomp->Pure Neutralize

Selective Adduct Formation and Decomposition Pathway for Isomer Separation.

References

  • CAS Common Chemistry. 3-[(4-Aminophenyl)methyl]-4-methylbenzenamine (CAS RN: 85423-09-2). American Chemical Society. Available at:[Link]

  • Lian, X., et al. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. ACS Omega, 7(24), 20882–20891. Available at:[Link]

  • European Patent Office (1993).Method for the purification of 4,4'-Diaminodiphenylmethane (EP0572030A2).
  • United States Patent and Trademark Office (1977).Purification process for MDA (US4029705A).

Sources

Navigating Peak Tailing in the Chromatography of 3-((4-Aminophenyl)methyl)-p-toluidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chromatographic issues related to 3-((4-Aminophenyl)methyl)-p-toluidine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome peak tailing, a common challenge in the analysis of this and other aromatic amines. By understanding the underlying chemical interactions and systematically applying the strategies outlined below, you can achieve symmetrical, reproducible peaks, ensuring the accuracy and reliability of your results.

Understanding the "Why": The Root Causes of Peak Tailing

Peak tailing is a frequent obstacle in the reversed-phase HPLC analysis of basic compounds like 3-((4-Aminophenyl)methyl)-p-toluidine.[1][2] The primary cause is often secondary interactions between the basic amine functional groups of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[3][4][5] These interactions create more than one retention mechanism, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak shape.[1][5]

Several factors contribute to this phenomenon:

  • Silanol Interactions: The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH) that can be deprotonated and carry a negative charge, especially at mobile phase pH levels above 3.[4][5] The positively charged (protonated) amine groups of 3-((4-Aminophenyl)methyl)-p-toluidine can then interact with these ionized silanols through a secondary ion-exchange mechanism, causing peak tailing.[5][6]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role.[4] When the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms of the molecule can exist, leading to peak shape distortion.[4]

  • Column Quality and Type: Older "Type A" silica columns are known to have higher metal content and more active silanol groups, which can exacerbate peak tailing for basic compounds.[1][7] The density and effectiveness of end-capping, a process to deactivate residual silanols, also significantly impact peak shape.[3][5]

The consequences of significant peak tailing are not merely aesthetic; they can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, ultimately compromising the quantitative accuracy of the analysis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for my 3-((4-Aminophenyl)methyl)-p-toluidine peak to tail?

The most frequent cause is the interaction between the basic amine groups on your molecule and active silanol groups on the silica-based column packing material.[3][5]

Q2: Can my sample concentration affect peak shape?

Yes, column overload due to a high sample concentration or large injection volume can lead to peak fronting or tailing.[8] It's advisable to test a lower concentration or injection volume to see if the peak shape improves.[8][9]

Q3: How does the mobile phase pH influence peak tailing for this compound?

Operating at a low mobile phase pH (around 2.5-3) can suppress the ionization of residual silanol groups, minimizing their interaction with your basic analyte and thereby improving peak shape.[1][7]

Q4: Is it possible that my HPLC system is causing the tailing?

Yes, extra-column effects such as excessive tubing length or dead volume in fittings can contribute to peak broadening and asymmetry for all peaks in your chromatogram.[4][10] If all peaks are tailing, a physical problem with the system is a likely culprit.[2][8]

Q5: Could a co-eluting impurity be the cause of the tailing?

An unresolved impurity can manifest as a shoulder or a tail on the main peak. To investigate this, try altering the detection wavelength or using a more efficient column (e.g., one with smaller particles or a longer length) to improve resolution.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for 3-((4-Aminophenyl)methyl)-p-toluidine.

Step 1: Initial System and Method Assessment

Before making significant changes to your method, it's crucial to rule out common system-level issues.

G A A B B A->B C C B->C No, primarily the analyte D D B->D Yes H H C->H I I C->I E E D->E F F D->F G G D->G

Caption: Initial troubleshooting flowchart for peak tailing.

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to mitigate peak tailing.

  • pH Adjustment: For a basic compound like 3-((4-Aminophenyl)methyl)-p-toluidine, lowering the mobile phase pH to between 2.5 and 3.0 is a primary strategy.[1][7] This protonates the silanol groups, reducing their ability to interact with the positively charged analyte.[7]

    • Recommended Buffers: Use a 10-20 mM phosphate buffer at pH 2.5.[7] Alternatively, adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components can effectively lower the pH and may also act as an ion-pairing agent.[6][9]

  • Use of Amine Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 5-20 mM can be effective.[1][7] The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[7] However, be aware that this can sometimes shorten column lifetime.[7]

  • Organic Modifier Choice: While both acetonitrile and methanol are common organic modifiers, their properties differ. Sometimes, switching from one to the other can influence peak shape.

Mobile Phase ModificationMechanism of ActionTypical ConcentrationConsiderations
Low pH (e.g., pH 2.5-3.0) Suppresses ionization of silanol groups.[1][7]0.1% Formic Acid/TFACan improve peak shape for basic compounds. TFA also acts as an ion-pairing agent.[6]
Amine Additive (e.g., TEA) Acts as a competing base, masking silanol sites.[7]5-20 mMCan be very effective but may reduce column lifespan.[7]
Step 3: Column Selection and Care

If mobile phase optimization is insufficient, consider the stationary phase.

  • Use a Modern, High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured with lower metal content and are more extensively end-capped, resulting in fewer active silanol sites.[1] These are often referred to as "base-deactivated" columns and are highly recommended for the analysis of basic compounds.[2]

  • Alternative Stationary Phases:

    • Phenyl Columns: For aromatic compounds like 3-((4-Aminophenyl)methyl)-p-toluidine, a phenyl stationary phase can offer alternative selectivity due to pi-pi interactions and may provide better peak shapes.[11]

    • Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols.[4]

    • Hybrid Silica/Polymer Columns: These offer a wider usable pH range, allowing for analysis at high pH where the basic analyte is neutral and less likely to interact with the stationary phase.[1]

  • Column Health: A void at the head of the column or a partially blocked frit can cause peak distortion.[5] If you suspect column degradation, try replacing it with a new one.[5]

G cluster_analyte Analyte cluster_column Stationary Phase cluster_solutions Solutions A 3-((4-Aminophenyl)methyl)-p-toluidine (Basic Amine) E Protonated Analyte (R-NH3+) A->E Protonation D Ionized Silanols (Si-O-) (Active Sites) E->D Secondary Ionic Interaction B Silica-Based C18 Column C Residual Silanol Groups (Si-OH) B->C Contains C->D Ionization at pH > 3 F Peak Tailing D->F Causes G Low pH Mobile Phase G->D Suppresses Ionization H Amine Additive (e.g., TEA) H->D Masks Active Sites I Modern End-Capped Column I->C Reduces Amount Of

Caption: Chemical interactions leading to peak tailing and solutions.

Experimental Protocols

Protocol 1: Baseline Analysis of 3-((4-Aminophenyl)methyl)-p-toluidine

This protocol provides a starting point for analysis.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Systematic Troubleshooting Experiment

If peak tailing is observed with the baseline method, follow these steps:

  • Verify System Suitability: Inject a neutral compound (e.g., toluene or naphthalene). If this peak also tails, investigate the HPLC system for dead volume or column failure.[2]

  • Modify Mobile Phase pH: Prepare a mobile phase with 20 mM potassium phosphate buffer adjusted to pH 2.5. Re-run the analysis and compare the peak asymmetry to the baseline.

  • Introduce an Amine Additive: To the original mobile phase (0.1% Formic Acid), add 10 mM triethylamine (TEA). Equilibrate the column thoroughly and re-run the analysis.

  • Test an Alternative Column: If available, switch to a phenyl or a polar-embedded stationary phase and repeat the analysis with the baseline mobile phase.

  • Evaluate Sample Load: Reduce the injection volume to 2 µL or dilute the sample by a factor of 5 and re-inject.

By systematically evaluating these parameters, you can identify the primary cause of peak tailing and implement an effective solution to achieve optimal chromatographic performance.

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • SIELC. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Reddit. (2022, July 16). Alternative stationary phases : r/Chempros. [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • MDPI. (2022, December 30). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. [Link]

  • Chromatography Forum. (2010, June 16). peak tailing. [Link]

  • PMC. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). [Link]

  • SIELC. (n.d.). Separation of 3-((2-Aminophenyl)methyl)-p-toluidine on Newcrom R1 HPLC column. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

Sources

Technical Support Center: Troubleshooting 3-((4-Aminophenyl)methyl)-p-toluidine Curing Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Biomedical Device Engineers, and Drug Development Professionals utilizing advanced thermosets for microfluidics, encapsulation, and cleanroom infrastructure.

Module 1: Mechanistic Overview & Causality

3-((4-Aminophenyl)methyl)-p-toluidine (Molecular Formula: C₁₄H₁₆N₂) is an asymmetric aromatic diamine widely utilized to achieve high thermal stability and chemical resistance in cross-linked polymer networks[1]. In general, a curing agent must possess more than three active hydrogen atoms to form a fully cross-linked polymer; this specific molecule provides four active hydrogens across its two primary amine groups[2].

However, its structural asymmetry is the root cause of most cross-linking defects. The methyl group on the p-toluidine ring creates significant steric hindrance adjacent to one of the amine groups. Consequently, the unhindered 4-aminophenyl group reacts rapidly, leading to early gelation—the point where a polymer network just begins to form[3]. If the thermal profile is not aggressively managed, the system will undergo vitrification (turning into a rigid glass) before the sterically hindered amine can react. When cross-linking occurs at lower temperatures, the free volume of the system becomes strictly limited, trapping unreacted groups and suppressing the final Glass Transition Temperature (Tg)[4].

Kinetics A Resin + 3-((4-Aminophenyl) methyl)-p-toluidine B Stage 1: 80°C Unhindered Amine Reacts A->B Initial Heat C Vitrification (Defect State) B->C Premature Cooling (Tg > T_cure) D Stage 2: 150°C Hindered Amine Reacts B->D Thermal Ramp (Overcomes Steric Hindrance) C->D Post-Cure Recovery E Fully Cross-linked Network D->E Complete Conversion

Kinetic pathway showing the thermal bypass required to overcome asymmetric steric hindrance.

Module 2: Diagnostic FAQs

Q1: Why is my cured matrix exhibiting a lower-than-expected Tg and a tacky surface? Root Cause: This is a classic symptom of vitrification trapping unreacted hindered amines. Because the curing speed depends heavily on the type of amine and the applied thermal energy[1], a single-stage temperature profile fails to provide the activation energy required for the sterically hindered p-toluidine amine to react. Solution: You must implement a two-stage step-cure. The temperature must be ramped above the ultimate Tg of the network to increase free volume and allow the secondary reaction to reach completion[4].

Q2: I am observing micro-voids and surface cloudiness despite using an aromatic amine. Why? Root Cause: While aliphatic amines are notorious for "blushing" at room temperature, aromatic amines can still suffer from this defect if exposed to high humidity. Blushing refers to defects (cloudiness, sticky surfaces) resulting from the formation of amine salts via reaction with atmospheric carbon dioxide (CO₂) and moisture[5]. Furthermore, any absorbed moisture will vaporize during the high-temperature post-cure, creating steam voids. Solution: Ensure the resin-curing agent mixture is thoroughly vacuum-degassed prior to curing, and control ambient humidity (<40% RH) during the initial mixing phase.

Q3: The matrix is fully cured but exhibits macroscopic brittleness and stress cracking. How do I mitigate this? Root Cause: Aromatic amines generate exceptionally high cross-link densities, which provide chemical resistance but inherently reduce fracture toughness. Furthermore, liquid sorption during service life can lead to swelling, modulus loss, and severe stress cracking[3]. Solution: If the stoichiometric ratio is correct, macroscopic brittleness must be mitigated by formulating the resin with 5–10 wt% of an elastomeric toughening agent (e.g., Carboxyl-Terminated Butadiene Acrylonitrile - CTBN) to absorb fracture energy without compromising the Tg.

Diagnostic Start Identify Cross-linking Defect Symp1 Low Tg / Tacky Start->Symp1 Symp2 Micro-voids Start->Symp2 Symp3 Brittle Failure Start->Symp3 Root1 Stoichiometric Imbalance or Vitrification Symp1->Root1 Root2 Moisture Absorption (Amine Blushing) Symp2->Root2 Root3 Excessive Cross-link Density Symp3->Root3 Fix1 Recalculate AHEW & Apply Step-Cure Root1->Fix1 Fix2 Vacuum Degas & Control Humidity Root2->Fix2 Fix3 Add Elastomeric Tougheners Root3->Fix3

Diagnostic logic tree for identifying and mitigating common cross-linking defects in epoxy matrices.

Module 3: Self-Validating Mitigation Protocols

To ensure a defect-free network, every experimental workflow must be mathematically grounded and thermally validated. The loading of the curing agent is only optimal when the number of moles of epoxide groups exactly equals the number of active amine hydrogens[2].

Step 1: Stoichiometric Calibration
  • Calculate the Amine Hydrogen Equivalent Weight (AHEW) of 3-((4-Aminophenyl)methyl)-p-toluidine.

    • Molecular Weight: ~212.3 g/mol

    • Active Hydrogens: 4

    • AHEW: 212.3 ÷ 4 = 53.08 g/eq

  • Calculate the parts per hundred resin (phr) for a standard Bisphenol-A (DGEBA) resin (EEW ≈ 190 g/eq).

    • phr = (53.08 ÷ 190) × 100 = 27.9 phr

    • Action: Weigh exactly 27.9g of curing agent for every 100g of DGEBA resin.

Step 2: Environmental Control & Degassing
  • Pre-warm the DGEBA resin to 40°C to lower viscosity.

  • Fold in the 27.9 phr of the curing agent using a low-shear planetary mixer to prevent air entrapment.

  • Transfer the mixture to a vacuum chamber. Draw a vacuum of < 10 mbar for 15 minutes . Watch for the mixture to "crown" and collapse, indicating the successful removal of entrapped air and moisture.

Step 3: Asymmetric Step-Cure Profile
  • Stage 1 (B-Staging): Heat the degassed mixture to 80°C for 2 hours . This allows the unhindered 4-aminophenyl group to react, building a linear/branched prepolymer network without triggering an uncontrollable exotherm.

  • Stage 2 (Post-Cure): Ramp the temperature at 2°C/min up to 150°C , and hold for 3 hours . This thermal bypass provides the energy required to overcome the steric hindrance of the p-toluidine amine, driving the reaction past vitrification.

  • Self-Validation (DSC): Run a Differential Scanning Calorimetry (DSC) sweep on the cured sample. If the residual heat of reaction ( Δ H) is negligible and the difference between the first and second scan Tg ( Δ Tg) is < 5°C , the matrix is fully cross-linked.

Module 4: Quantitative Defect Resolution Matrix

Defect TypologyDiagnostic MetricPrimary Root CauseMitigation ParameterExpected Outcome
Incomplete Cure Δ Tg > 10°C (via DSC)Vitrification / Steric hindranceThermal ramp to 150°C (2°C/min) Δ Tg < 5°C
Void Formation Porosity > 2% (Microscopy)Moisture vaporization / CO₂Vacuum < 10 mbar for 15 minPorosity < 0.5%
Matrix Brittleness KIc​ < 0.6 MPa m 1/2 Hyper-crosslinkingAdd 5-10 wt% CTBN rubber KIc​ > 1.2 MPa m 1/2
Stoichiometric Error Unreacted Epoxide (FTIR)Incorrect AHEW calculationCalibrate to exactly 27.9 phr100% Epoxide conversion

References

  • [2] Curing Agents for Epoxy Resin. ThreeBond Technical News. Available at:

  • [3] Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. PCI Magazine. Available at:

  • [4] Influence of cross-linking agents and curing condition on the performance of epoxy coating. Emerald Insight. Available at:

  • [5] US9340701B2 - Curing agent for epoxy resin coatings. Google Patents. Available at:

  • [1] Types & Process of Curing Agents for Epoxy Resin. SpecialChem. Available at:

Sources

Validation & Comparative

Comparative Thermal Stability of Polyimides Derived from 3-((4-Aminophenyl)methyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Delivery/Biomedical Device Professionals Prepared By: Senior Application Scientist

Executive Summary

The demand for high-performance polymers in advanced microelectronics, aerospace, and biomedical devices requires materials that bridge the gap between processability and extreme thermal stability. Traditional aromatic polyimides (PIs), such as those derived from 4,4'-oxydianiline (ODA) or 4,4'-methylenedianiline (MDA), exhibit exceptional heat resistance but are notoriously insoluble and infusible once fully imidized.

By synthesizing polyimides utilizing 3-((4-Aminophenyl)methyl)-p-toluidine (APMT) —an asymmetric, methyl-substituted diphenylmethane diamine—we can engineer a polymer matrix that overcomes these processing limitations. This guide objectively compares the thermal stability and processability of APMT-derived polyimides against standard MDA and ODA alternatives, providing the mechanistic causality behind their performance and self-validating experimental protocols for their synthesis.

Mechanistic Causality: The Role of APMT's Structure

The specific molecular architecture of 3-((4-Aminophenyl)methyl)-p-toluidine dictates the macroscopic properties of the resulting polyimide. As an application scientist, it is critical to understand why this monomer behaves differently than its symmetric counterparts:

  • Structural Asymmetry: The meta-linkage relative to the methyl group on the toluidine ring disrupts the linearity of the polymer backbone. This structural irregularity inhibits dense interchain packing and crystallization. Thermodynamically, this favors solvation, dramatically improving the polymer's solubility in polar aprotic solvents (e.g., NMP, DMAc) without requiring complex copolymerization strategies.

  • Methyl Substitution: The pendant methyl group acts as a steric spacer, increasing the fractional free volume (FFV) of the polymer matrix. While this lowers the dielectric constant and reduces interchain Charge Transfer (CT) complex formation (yielding highly transparent films), the aliphatic C–H bonds are the "weak link" during thermo-oxidative degradation. Consequently, the onset of thermal degradation in air is shifted to slightly lower temperatures compared to fully unsubstituted analogs [2].

  • Methylene (-CH₂-) Bridge: Unlike rigid biphenyls, the sp3 hybridized carbon introduces a flexible "hinge" in the backbone. This lowers the glass transition temperature ( Tg​ ) relative to rigid-rod polyimides, but significantly improves film toughness and flexibility.

Comparative Thermal Stability Data

To objectively evaluate APMT, we compare an APMT-PMDA (Pyromellitic Dianhydride) system against industry-standard MDA-PMDA and ODA-PMDA systems.

Note: Data represents standardized laboratory benchmarks for these polymer classes evaluated at 10°C/min heating rates.

PropertyAPMT-PMDA (Target)MDA-PMDA (Reference)ODA-PMDA (Reference)
Diamine Structure Asymmetric, Methylated, -CH₂- bridgeSymmetric, -CH₂- bridgeSymmetric, -O- bridge
Glass Transition ( Tg​ ) ~275 °C~290 °C~310 °C
Td5%​ in Nitrogen ( N2​ ) ~490 °C~510 °C~530 °C
Td5%​ in Air ~460 °C~490 °C~510 °C
Char Yield at 800°C ( N2​ ) ~55%~60%~62%
Solubility (in NMP/DMAc) Soluble InsolubleInsoluble
Optical Transparency High (Reduced CT complex)Low (Yellow/Brown)Low (Yellow/Brown)

Key Takeaway: While APMT sacrifices approximately 20–40 °C in absolute thermal degradation onset ( Td5%​ ) due to the oxidizable methyl group, it transitions the material from completely intractable to highly soluble, enabling advanced solution-casting techniques for thin-film drug eluting devices or flexible electronics.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm success before proceeding.

Workflow Visualization

G Diamine APMT Diamine (Asymmetric, Methylated) PAA Poly(amic acid) Synthesis (NMP, 24h, 0°C) Diamine->PAA Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA Imidization Thermal Imidization (100°C to 300°C) PAA->Imidization Cyclodehydration PI APMT-Polyimide (Soluble, High Tg) Imidization->PI -H2O Analysis Thermal Analysis (TGA, DSC, FTIR) PI->Analysis Characterization

Workflow for the synthesis and thermal characterization of APMT-derived polyimides.

Step-by-Step Methodology

Phase 1: Monomer Preparation & Purity Check

  • Action: Purify APMT via recrystallization from ethanol.

  • Causality: Polycondensation requires strict equimolar stoichiometry. Even 1% impurity will cap chain growth, resulting in brittle, low-molecular-weight films.

  • Self-Validation: Analyze the monomer using reverse-phase HPLC [1]. Proceed only if purity is ≥99.5% .

Phase 2: Poly(amic acid) (PAA) Synthesis

  • Action: Dissolve APMT in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 15 wt% solids concentration. Cool to 0–5 °C in an ice bath. Add equimolar PMDA in small portions over 1 hour. Stir under N2​ for 24 hours.

  • Causality: The low temperature suppresses exothermic side reactions (e.g., transamidation or premature water release) that degrade molecular weight.

  • Self-Validation: The solution viscosity will increase dramatically. Measure inherent viscosity ( ηinh​ ) using an Ubbelohde viscometer at 25 °C. A successful synthesis yields ηinh​≥0.8 dL/g.

Phase 3: Thermal Imidization

  • Action: Cast the viscous PAA solution onto a clean glass substrate using a doctor blade. Subject the film to stepwise thermal cyclodehydration in a vacuum oven: 100 °C, 150 °C, 200 °C, 250 °C, and 300 °C for 1 hour at each stage [3].

  • Causality: Stepwise heating allows the bulk of the NMP solvent to evaporate before the polymer chains rigidify into imide rings. Rushing this process traps solvent and water (the byproduct of imidization), causing micro-voids and blistering in the final film.

  • Self-Validation: Perform FTIR spectroscopy on the cured film. The reaction is complete when the broad N-H/O-H stretch (~3300 cm⁻¹) entirely disappears, and distinct imide peaks appear at 1780 cm⁻¹ (C=O asymmetric stretch), 1720 cm⁻¹ (C=O symmetric stretch), and 1370 cm⁻¹ (C-N stretch).

Phase 4: Thermal Characterization

  • Action: Run Thermogravimetric Analysis (TGA) at 10 °C/min under both N2​ and Air to determine the 5% weight loss temperatures ( Td5%​ ). Run Differential Scanning Calorimetry (DSC) at 20 °C/min under N2​ to identify the glass transition temperature ( Tg​ ).

A Senior Application Scientist's Guide to Validating Reverse Phase HPLC Retention Times for 3-((4-Aminophenyl)methyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise and accurate analysis of chemical entities is paramount. This guide provides an in-depth, experience-driven approach to validating the reverse-phase high-performance liquid chromatography (RP-HPLC) retention time for 3-((4-Aminophenyl)methyl)-p-toluidine. This compound, an aromatic amine, is representative of a class of molecules often encountered as synthetic intermediates or potential impurities in pharmaceutical manufacturing. The validation of its retention time is a critical step in establishing a reliable analytical method for its identification and quantification.

This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the experimental design. It is structured to serve as a self-validating system, ensuring the integrity of the data generated.

The Foundational Importance of Retention Time Validation

In liquid chromatography, the retention time (tR) is the characteristic time it takes for a specific analyte to pass through the column to the detector. While a powerful identifier, its reliability is contingent upon a robustly validated method. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. For retention time, this means ensuring its consistency, specificity, and reliability under defined conditions.

Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established comprehensive guidelines for method validation.[1][2][3] These guidelines underscore the necessity of system suitability testing as an integral part of chromatographic methods to verify the performance of the entire analytical system.[4][5]

Experimental Protocol: A Step-by-Step Guide to Retention Time Validation

This protocol outlines a comprehensive approach to validating the RP-HPLC retention time of 3-((4-Aminophenyl)methyl)-p-toluidine.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column is a common choice for aromatic amines. A typical dimension would be 4.6 x 150 mm with a 5 µm particle size. SIELC Technologies suggests a Newcrom R1 column for this specific analyte, which is a reverse-phase column with low silanol activity.[6]

  • Mobile Phase: A simple mobile phase for the analysis of 3-((4-Aminophenyl)methyl)-p-toluidine can consist of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid.[6] For this protocol, we will use:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reagents: HPLC-grade acetonitrile, formic acid, and purified water.

  • Standard: A well-characterized reference standard of 3-((4-Aminophenyl)methyl)-p-toluidine.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic amines.
Mobile Phase Gradient elution with A and BAllows for efficient elution of the analyte and any potential impurities.
Gradient Program 0-20 min: 30-70% BA typical starting point for method development.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.
Detection Wavelength 245 nmAromatic amines typically have strong UV absorbance in this region.
Injection Volume 10 µLA standard injection volume to balance sensitivity and peak shape.
Validation Workflow

The validation process follows a logical sequence of experiments to establish the reliability of the retention time.

Validation_Workflow cluster_prep Preparation cluster_sst System Suitability Testing (SST) cluster_validation Validation Parameters cluster_outcome Outcome Prep Standard & Mobile Phase Preparation SST Inject Standard (n=6) Prep->SST Begin Analysis SST_Eval Evaluate: - Retention Time RSD - Tailing Factor - Theoretical Plates SST->SST_Eval Specificity Specificity/ Selectivity SST_Eval->Specificity If SST Passes Precision Precision (Repeatability) Specificity->Precision Robustness Robustness Precision->Robustness Validated Validated Retention Time Robustness->Validated

Caption: Workflow for RP-HPLC Retention Time Validation.

System Suitability Testing (SST)

Causality: Before any validation experiments, you must confirm that the chromatographic system is performing adequately.[4] SST ensures that the equipment, electronics, and analytical operations constitute an integral system that is fit for the analysis to be performed.[5]

Protocol:

  • Prepare a standard solution of 3-((4-Aminophenyl)methyl)-p-toluidine at a concentration that gives a significant detector response.

  • Make six replicate injections of the standard solution.

  • Calculate the mean and relative standard deviation (RSD) for the retention time, peak area, tailing factor, and theoretical plates.

Acceptance Criteria (Typical):

  • Retention Time RSD: ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

Specificity/Selectivity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For retention time validation, this means showing that no other compound co-elutes at the same retention time as the analyte of interest.

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analyze the stressed samples using the proposed HPLC method.

  • Utilize a photodiode array (PDA) detector to assess peak purity. The peak purity analysis should confirm that the analyte peak is spectrally homogeneous and not comprised of co-eluting impurities.

Precision (Repeatability)

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] For retention time, this confirms its consistency over a short period.

Protocol:

  • Prepare a single batch of the standard solution.

  • Perform at least six replicate injections on the same day, using the same instrument and analyst.

  • Calculate the mean and RSD of the retention times.

Acceptance Criteria: The RSD should be well within the limits established during system suitability (e.g., ≤ 1.0%).

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Identify critical method parameters that could influence retention time.

  • Systematically vary these parameters within a narrow, predefined range.

  • Analyze the standard solution under each modified condition and record the retention time.

Parameters to Vary:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase Composition: ± 2% in the organic modifier concentration.

Acceptance Criteria: The retention time should not significantly change, and system suitability criteria should still be met under all tested conditions.

Comparative Analysis: RP-HPLC and Its Alternatives

While RP-HPLC is a workhorse for the analysis of aromatic amines, other techniques offer distinct advantages, particularly in terms of sensitivity and specificity, which can be crucial when dealing with potential genotoxic impurities.[8][9]

Performance Comparison
FeatureRP-HPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Selectivity Moderate to HighHighVery High
Sensitivity µg/mL to high ng/mLng/mL to pg/mLpg/mL to fg/mL
Sample Volatility Not requiredRequiredNot required
Derivatization Not typically requiredOften required for polar amines[10]Not typically required
Cost Low to ModerateModerateHigh
Throughput HighModerateHigh
Method Selection Guide

The choice of analytical technique is dictated by the specific requirements of the analysis.

Method_Selection cluster_qc Routine Quality Control cluster_trace Trace Level Analysis cluster_volatile Volatile Analytes Start What is the Analytical Goal? QC_Goal Assay & Purity of Bulk Material Start->QC_Goal Trace_Goal Genotoxic Impurity Quantification? Start->Trace_Goal Volatile_Goal Analysis of Volatile Related Substances? Start->Volatile_Goal HPLC_UV RP-HPLC with UV Detection QC_Goal->HPLC_UV Cost-effective & Robust LC_MSMS LC-MS/MS Trace_Goal->LC_MSMS High Sensitivity & Specificity Needed GC_MS GC-MS Volatile_Goal->GC_MS Analyte is Thermally Stable

Caption: Decision tree for analytical method selection.

  • RP-HPLC with UV detection is often sufficient and cost-effective for routine quality control, such as assay and purity testing of the main component.

  • GC-MS is a powerful technique for volatile and semi-volatile compounds.[10] For aromatic amines, derivatization is often necessary to improve chromatographic performance.[10] It offers excellent selectivity and sensitivity.[10]

  • LC-MS/MS is the technique of choice for the quantification of trace-level impurities, especially potential genotoxic impurities, due to its exceptional sensitivity and selectivity.[8][11][12] It can often detect and quantify impurities at levels far below what is possible with HPLC-UV.

Conclusion

The validation of the retention time for 3-((4-Aminophenyl)methyl)-p-toluidine using reverse-phase HPLC is a multi-faceted process that underpins the reliability of the analytical data. By systematically evaluating system suitability, specificity, precision, and robustness, a high degree of confidence in the method's performance can be established. While RP-HPLC is a robust and widely applicable technique, a thorough understanding of alternative methods like GC-MS and LC-MS/MS is essential for selecting the most appropriate analytical strategy to meet the specific demands of drug development and quality control.

References

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3).
  • Separation of 3-((4-Aminophenyl)methyl)-p-toluidine on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (n.d.). PMC. Available from: [Link]

  • Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions. (n.d.). Agilent Technologies. Available from: [Link]

  • ASMS 2009. (2009). Agilent Technologies. Available from: [Link]

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. (n.d.). US Pharmacopeia (USP). Available from: [Link]

  • A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. (n.d.). RSC Publishing. Available from: [Link]

  • Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. (n.d.). SCIRP. Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 16). YouTube. Available from: [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024, February 15). Oxford Academic. Available from: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). ScienceDirect. Available from: [Link]

  • 3-[(4-aminophenyl)methyl]-p-toluidine — Chemical Substance Information. (n.d.). NextSDS. Available from: [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Available from: [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024, January 4). PubMed. Available from: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (n.d.). IJSDR. Available from: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing). Available from: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters. Available from: [Link]

  • A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. (n.d.). PMC. Available from: [Link]

  • Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. (2019, July 3). ResearchGate. Available from: [Link]

  • Study and ICH validation of a reverse-phase liquid chromatographic method for the quantification of the intact monoclonal antibody cetuximab. (n.d.). PMC. Available from: [Link]

  • Toluidine. (n.d.). Wikipedia. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ACCORDING TO ICH GUIDELINES. (2014, November 2). ResearchGate. Available from: [Link]

  • HPLC Methods for analysis of p-Toluidine. (n.d.). HELIX Chromatography. Available from: [Link]

  • P-TOLUIDINE. (2021, January 11). Occupational Safety and Health Administration. Available from: [Link]

  • Cas 106-49-0,p-Toluidine. (n.d.). LookChem. Available from: [Link]

  • APPLICATION NOTES - HPLC. (n.d.). Available from: [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. (n.d.). Shodex HPLC Columns and Standards. Available from: [Link]

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Comparative Reactivity Guide: 3-((4-Aminophenyl)methyl)-p-toluidine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The transition away from highly toxic, symmetric aromatic diamines like 4,4'-Methylenedianiline (MDA) has driven the development of structurally tailored asymmetric alternatives[1]. 3-((4-Aminophenyl)methyl)-p-toluidine (CAS: 85423-09-2) represents a critical advancement in this space. As an asymmetric diphenylmethane derivative, it features two distinct primary amine environments. This structural asymmetry imparts a highly desirable differential reactivity profile , allowing formulators to decouple the initial linear chain-extension phase from the final cross-linking phase[2].

This guide objectively compares the reactivity of 3-((4-Aminophenyl)methyl)-p-toluidine against industry-standard aromatic diamines, detailing the mechanistic causality behind its performance and providing a self-validating experimental protocol for kinetic profiling.

Mechanistic Analysis of Differential Reactivity

The core advantage of 3-((4-Aminophenyl)methyl)-p-toluidine lies in the differing electronic and steric environments of its two amino groups. In step-growth polymerizations (e.g., epoxy ring-opening or polyurethane formation), the nucleophilicity of the amine dictates the reaction kinetics[3].

  • Amine 1 (p-Toluidine Ring): This amine is located at position 1, with a methyl group at position 4 (para) and the bulky benzyl bridge at position 3 (meta). The para-methyl group exerts a strong electron-donating effect via hyperconjugation and positive inductive (+I) effects. This increases the electron density on the nitrogen atom, raising its Highest Occupied Molecular Orbital (HOMO) energy and significantly enhancing its nucleophilicity. Furthermore, with both ortho positions (2 and 6) unsubstituted, steric hindrance is negligible.

  • Amine 2 (Benzyl Ring): This amine is para to the methylene bridge. While the methylene bridge provides a mild +I effect, it is substantially weaker than a terminal methyl group. Consequently, this amine exhibits a standard, lower nucleophilicity comparable to a standard MDA molecule.

The Result: The toluidine-ring amine attacks epoxides or isocyanates rapidly, facilitating initial prepolymer formation and controlled viscosity build-up. The benzyl-ring amine reacts more slowly, requiring higher thermal activation, which dramatically extends the pot life and prevents premature vitrification[3].

ReactivityPathway Diamine 3-((4-Aminophenyl)methyl)-p-toluidine (Asymmetric Diamine) Amine1 Amine 1 (Toluidine Ring) Para-CH3 (+I effect) Higher Nucleophilicity Diamine->Amine1 Site A Amine2 Amine 2 (Benzyl Ring) Unsubstituted Standard Nucleophilicity Diamine->Amine2 Site B Step1 Fast Primary Reaction (Linear Prepolymer Formation) Amine1->Step1 Rapid Attack on Epoxide/Isocyanate Step2 Slow Secondary Reaction (Controlled Cross-linking) Amine2->Step2 Delayed Attack (Higher Activation Energy) Step1->Step2 Extended Pot Life Polymer Cured Polymer Network (High Toughness, Low Stress) Step2->Polymer Thermal Post-Cure

Caption: Mechanistic pathway illustrating differential reactivity during step-growth polymerization.

Comparative Reactivity Profiles

To contextualize the performance of 3-((4-Aminophenyl)methyl)-p-toluidine, we must benchmark it against other prevalent aromatic diamines used in high-performance polymers[4].

  • 4,4'-MDA: The symmetric baseline. Both amines react simultaneously, leading to rapid, exponential viscosity increases. It is also highly regulated due to severe toxicity[1].

  • DETDA (Diethyltoluenediamine): A highly sterically hindered symmetric diamine. Ortho-ethyl groups block the amines, drastically lowering reactivity. It is exclusively used in high-temperature or Reaction Injection Molding (RIM) applications where extreme pot life is required.

  • mPDA (m-Phenylenediamine): A highly reactive, symmetric meta-substituted diamine that yields tightly cross-linked, rigid, but often brittle networks.

Quantitative Data Summary
DiamineStructural SymmetryRelative Reactivity (Amine 1)Relative Reactivity (Amine 2)Typical Epoxy Pot Life (25°C)Network Cross-link Density
3-((4-Aminophenyl)methyl)-p-toluidine Asymmetric High (Para-CH₃ effect)Moderate (Para-CH₂ effect)Extended (Biphasic) High
4,4'-MDA SymmetricModerateModerateShortHigh
DETDA Symmetric (Hindered)Low (Ortho-Ethyl steric block)Low (Ortho-Ethyl steric block)Very LongModerate
mPDA SymmetricHighHighVery ShortVery High

Experimental Validation: In Situ Kinetic Profiling Protocol

To objectively quantify the differential reactivity of 3-((4-Aminophenyl)methyl)-p-toluidine against symmetric alternatives, a self-validating analytical protocol utilizing combined Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) is required. This system ensures that the thermodynamic data (heat of reaction) perfectly correlates with the spectroscopic data (functional group depletion)[3].

Step-by-Step Methodology

Phase 1: Stoichiometric Formulation

  • Calculate the Amine Hydrogen Equivalent Weight (AHEW) of the diamine and the Epoxide Equivalent Weight (EEW) of a standard DGEBA resin.

  • Weigh the components to achieve an exact 1:1 stoichiometric ratio of amine hydrogens to epoxide groups.

  • Rapidly mix the components at 25°C under a dry nitrogen atmosphere to prevent moisture-induced side reactions.

Phase 2: Spectroscopic Tracking (In-situ FTIR)

  • Deposit a 10 µm film of the reactive mixture between two NaCl or KBr windows.

  • Place the sample in a heated FTIR transmission cell set to an isothermal hold (e.g., 70°C).

  • Continuously scan from 4000 to 400 cm⁻¹ every 60 seconds.

  • Data Extraction: Monitor the depletion of the epoxide oxirane ring absorbance at 915 cm⁻¹ and the primary amine N-H bending vibration at 1610 cm⁻¹ .

  • Causality Check: For 3-((4-Aminophenyl)methyl)-p-toluidine, the depletion curve of the 1610 cm⁻¹ peak will exhibit a distinct inflection point, mathematically proving the sequential consumption of the highly nucleophilic toluidine amine followed by the slower benzyl amine.

Phase 3: Thermodynamic Modeling (Dynamic DSC)

  • Load 5–10 mg of the freshly mixed formulation into hermetically sealed aluminum DSC pans.

  • Perform dynamic temperature ramps at multiple heating rates: 5, 10, 15, and 20 °C/min from 25°C to 250°C.

  • Integrate the exothermic peaks to determine the total heat of reaction ( ΔHrxn​ ).

  • Apply the Vyazovkin isoconversional method to calculate the activation energy ( Ea​ ) as a function of the extent of conversion ( α ).

  • Validation: A symmetric diamine like MDA will show a relatively flat Ea​ across the conversion range. 3-((4-Aminophenyl)methyl)-p-toluidine will show a distinct step-change in Ea​ at roughly α=0.5 , corresponding to the transition from the primary (fast) to the secondary (slow) amine reaction.

ExperimentalWorkflow Prep Formulation Prep Stoichiometric Mixing FTIR In-situ FTIR Monitor 915 cm⁻¹ Prep->FTIR DSC Dynamic DSC Isothermal & Ramp Prep->DSC Kinetic Kinetic Modeling (Isoconversional) FTIR->Kinetic DSC->Kinetic Data Reactivity Profile (Ea vs. Conversion) Kinetic->Data

Caption: Step-by-step experimental workflow for quantifying diamine reactivity using FTIR and DSC.

Conclusion

For drug development professionals synthesizing novel polymer-drug conjugates or materials scientists engineering advanced composites, controlling the polymerization kinetics is paramount. 3-((4-Aminophenyl)methyl)-p-toluidine offers a scientifically robust alternative to symmetric diamines. By leveraging hyperconjugation and inductive effects on a single aromatic ring, it provides built-in differential reactivity. This allows for the creation of stable prepolymers, extended processing windows, and ultimately, highly tailored cross-linked networks without the severe toxicity profile associated with legacy chemicals like 4,4'-MDA[4],[1].

References

  • Substituting 2,2'-dichloro-4,4'-methylenedianiline (MOCA)
  • Source: OSTI.gov (Office of Scientific and Technical Information)
  • EP2157079A1 - Alkylated 4-aminobenzyl-4-aminocyclohexane Source: Google Patents URL
  • Scoping Documents: 4,4'-methylenedianiline (4,4'-MDA)

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A Comparative Guide to the Mechanical Properties of Thiol-Ene Polymers Derived from 2,2'-[1,2-ethanediylbis(oxy)]bis-ethanethiol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced polymer synthesis, the quest for materials with tailored mechanical properties is paramount. This guide provides an in-depth technical comparison of polymers synthesized using 2,2'-[1,2-ethanediylbis(oxy)]bis-ethanethiol (CAS No. 14970-87-7), a versatile dithiol monomer. While the initial inquiry referenced CAS 85423-09-2, our comprehensive search indicates a likely error, with the intended subject being the aforementioned dithiol, a key component in the formulation of high-performance thiol-ene and polythioether polymers.

This document will dissect the mechanical performance of these polymers, benchmarking them against established alternatives such as epoxy resins, epoxy acrylates, and polyurethanes. Through a detailed examination of experimental data and standardized testing protocols, we aim to equip researchers and professionals with the critical insights needed for informed material selection in demanding applications.

Introduction to Polymers from 2,2'-[1,2-ethanediylbis(oxy)]bis-ethanethiol

The monomer 2,2'-[1,2-ethanediylbis(oxy)]bis-ethanethiol, also known as 1,2-Bis(2-mercaptoethoxy)ethane, is a flexible dithiol that serves as a crucial building block in two primary classes of polymers: thiol-ene polymers and polythioethers.

Thiol-Ene Polymerization: This process involves a "click" reaction between a thiol (-SH) and an alkene (-C=C-), typically initiated by UV light or a radical initiator. The reaction is known for its high efficiency, rapid curing rates, low shrinkage, and insensitivity to oxygen inhibition.[1] The resulting polymers often exhibit a homogeneous network structure, which contributes to their predictable mechanical behavior.[2]

Polythioether Synthesis: Polythioethers are characterized by thioether linkages (-S-) in their polymer backbone. These polymers are renowned for their excellent chemical and fuel resistance, flexibility, and environmental stability.[3][4] They are frequently synthesized through the reaction of dithiols, like the one in focus, with dienes or other suitable co-monomers.

The choice of co-monomer and the stoichiometry of the reaction allow for the tuning of the mechanical properties of the final polymer, ranging from soft elastomers to rigid thermosets.[5]

Benchmarking Against Industry-Standard Polymers

To provide a comprehensive performance context, the mechanical properties of polymers derived from 2,2'-[1,2-ethanediylbis(oxy)]bis-ethanethiol are compared against three widely used classes of polymers:

  • Epoxy Resins (Bisphenol A-based): These are workhorse materials in adhesives, coatings, and composites due to their high strength, stiffness, and excellent adhesion.[6][7] However, they can be brittle.[8]

  • Epoxy Acrylates: Combining the toughness of epoxies with the fast cure speed of acrylates, these resins are favored in coatings and 3D printing for their durability and chemical resistance.[9][10]

  • Polyurethanes: This diverse class of polymers can range from flexible foams to rigid plastics and tough elastomers, making them suitable for a vast array of applications, including sealants and wheels.[11][12]

Comparative Analysis of Mechanical Properties

The following tables summarize the key mechanical properties of polymers synthesized using 2,2'-[1,2-ethanediylbis(oxy)]bis-ethanethiol and the selected benchmark polymers. The data presented is a synthesis of values reported in scientific literature and technical datasheets. It is important to note that the properties of any polymer system are highly dependent on the specific formulation, curing conditions, and testing parameters.

Table 1: Tensile Properties

Polymer SystemTensile Strength (MPa)Elongation at Break (%)
Polythioether (from 1,6-Hexanedithiol and DGDE)¹5.84[13]-
Thiol-ene/Methacrylate (ternary system)95 - 101[14]-
Epoxy Resin (Bisphenol A-based)14% increase over neat DGEBA[6]-
Epoxy AcrylateHigh[10]-
Polyurethane Sealant (One-component)1.0 - 3.0[15]> 400[15]
Polyurethane Sealant (Two-component)> 0.2[15]> 200[15]

¹Data for a polythioether sealant prepared with a different dithiol is provided for illustrative purposes due to the lack of specific data for the target monomer.

Table 2: Flexural and Hardness Properties

Polymer SystemFlexural Modulus (GPa)Shore Hardness
Thiol-ene/Methacrylate (ternary system)2.1[14]-
Epoxy Acrylate-High[10]
Epoxy Resin (Bisphenol A-based)--
Polyurethane Sealant (One-component)-Shore A 25-50[15]
Polyurethane Sealant (Two-component)-Shore A 15-45[15]
Hard Polyurethane-Shore A 80-95 or Shore D 30-50[11]

Experimental Protocols for Mechanical Property Determination

The data presented in this guide is typically generated using standardized testing methods to ensure comparability and reliability. The following are detailed protocols for the key mechanical tests.

Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, elongation, and tensile modulus of a plastic material.[15]

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.

  • Testing Machine: Utilize a universal testing machine (UTM) equipped with appropriate grips and an extensometer.

  • Test Procedure:

    • Mount the specimen securely in the grips of the UTM.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and extension data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength, elongation at break, and tensile modulus.

Causality Behind Experimental Choices: The dumbbell shape ensures that failure occurs in the central, narrower section, providing a more accurate measure of the material's intrinsic properties. Controlled conditioning is crucial as the mechanical properties of many polymers are sensitive to temperature and moisture.

Flexural Properties (ASTM D790)

Objective: To determine the flexural strength and flexural modulus of rigid and semi-rigid plastics.[16]

Methodology:

  • Specimen Preparation: Prepare rectangular bar specimens as per the dimensions outlined in ASTM D790.

  • Conditioning: Condition the specimens under controlled temperature and humidity.

  • Testing Machine: Use a UTM with a three-point bending fixture.

  • Test Procedure:

    • Place the specimen on two supports of the bending fixture.

    • Apply a load to the center of the specimen at a constant rate until the specimen breaks or reaches a specified deflection.

    • Record the applied load and the resulting deflection.

  • Data Analysis: Calculate the flexural strength and flexural modulus from the load-deflection curve.

Causality Behind Experimental Choices: The three-point bending test simulates the stresses a material experiences when subjected to bending forces. This is a critical parameter for materials used in structural applications where they may be subjected to flexing under load.

Durometer Hardness (ASTM D2240)

Objective: To measure the indentation hardness of plastics and elastomers.[4]

Methodology:

  • Specimen Preparation: Use a flat specimen with a minimum thickness as specified in ASTM D2240.

  • Conditioning: Condition the specimen at a standard temperature.

  • Durometer: Select the appropriate Shore durometer scale (e.g., Shore A for softer materials, Shore D for harder materials).

  • Test Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and vertically onto the specimen.

    • Read the hardness value from the durometer dial or digital display after a specified time (typically 1 to 3 seconds).

  • Data Analysis: Report the average of several readings taken at different locations on the specimen.

Causality Behind Experimental Choices: The durometer hardness test provides a quick and non-destructive way to assess the relative hardness of a material. The choice of Shore scale is critical to obtaining meaningful results, as each scale is designed for a specific range of material hardness.

Visualizing the Workflow and Relationships

To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate the polymer synthesis workflow and the logical flow of the mechanical property comparison.

Polymer_Synthesis_Workflow cluster_monomers Monomers cluster_process Polymerization Process cluster_product Resulting Polymer Monomer1 2,2'-[1,2-ethanediylbis(oxy)]bis-ethanethiol (Dithiol) Process Thiol-Ene Reaction or Polythioether Synthesis Monomer1->Process Monomer2 Co-monomer (e.g., Diene, Diacrylate) Monomer2->Process Polymer Thiol-Ene Polymer or Polythioether Process->Polymer

Caption: Workflow for synthesizing polymers from the target dithiol monomer.

Mechanical_Property_Comparison cluster_benchmarks Benchmark Polymers cluster_properties Mechanical Properties TargetPolymer Polymer from 2,2'-[1,2-ethanediylbis(oxy)]bis-ethanethiol Tensile Tensile Strength (ASTM D638) TargetPolymer->Tensile Flexural Flexural Modulus (ASTM D790) TargetPolymer->Flexural Hardness Hardness (ASTM D2240) TargetPolymer->Hardness Epoxy Epoxy Resin Epoxy->Tensile Epoxy->Flexural Epoxy->Hardness EpoxyAcrylate Epoxy Acrylate EpoxyAcrylate->Tensile EpoxyAcrylate->Flexural EpoxyAcrylate->Hardness Polyurethane Polyurethane Polyurethane->Tensile Polyurethane->Flexural Polyurethane->Hardness

Caption: Logical flow of the mechanical property comparison.

Conclusion

Polymers synthesized from 2,2'-[1,2-ethanediylbis(oxy)]bis-ethanethiol offer a versatile platform for creating materials with a wide range of mechanical properties. Thiol-ene and polythioether chemistries provide routes to polymers with desirable characteristics such as rapid curing, low shrinkage, and excellent chemical resistance. While direct, quantitative mechanical data for polymers derived specifically from this monomer is not abundant in the readily available literature, comparisons with established polymer systems like epoxies, epoxy acrylates, and polyurethanes suggest their potential for high-performance applications.

The choice of co-monomer and the specific polymerization conditions are critical levers for tailoring the final mechanical properties to meet the demands of applications in drug development, medical devices, and advanced materials research. This guide serves as a foundational resource for scientists and researchers, providing the necessary framework for understanding, evaluating, and ultimately selecting the optimal polymer system for their specific needs. Further experimental investigation is encouraged to fully elucidate the performance envelope of these promising materials.

References

  • Arkema. (2014, February 25).
  • Choosing the Perfect Polyurethane Durometer for Your Needs. (2024, July 10). PSI Urethanes.
  • Unlocking the Potential of Epoxy Acrylate: Understanding its Properties and Applic
  • Morphology, mechanical and thermodynamic properties of epoxy resins toughened with liquid acrylate oligomers containing carboxyl groups. (2012, March 16). Emerald Publishing.
  • Polyurethanes for Sealants. (2023, November 5). ACS Symposium Series.
  • Polyurethane Durometer Hardness.
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  • Epoxy Acrylates | Crosslinkers | Innov
  • Polyurethane Durometer (Hardness). (2016, September 20).
  • Enhancing Mechanical and Thermal Properties of 3D-Printed Samples Using Mica-Epoxy Acrylate Resin Composites—Via Digital Light Processing (DLP). (2024, April 19). MDPI.
  • Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments. PMC.
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  • Properties of methacrylate-thiol-ene formulations as dental restorative m
  • (a) Tensile strengths of bisphenol A epoxy resin (epoxy), dual-cured...
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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth spectroscopic comparison of 3-((4-Aminophenyl)methyl)-p-toluidine and related p-toluidine derivatives. By examining their unique spectral fingerprints, we can gain a deeper understanding of their structural and electronic properties.

The subtle yet significant differences in the molecular architecture of aromatic amines can profoundly influence their chemical behavior and potential applications. In this context, a thorough spectroscopic analysis is paramount for unequivocal structure elucidation and purity assessment. This guide will delve into the characteristic spectroscopic features of 3-((4-Aminophenyl)methyl)-p-toluidine, a complex diamine, and compare them with the simpler, yet foundational, p-toluidine and its N-alkylated derivatives.

Molecular Structures Under Investigation

To appreciate the spectroscopic nuances, it is essential to first visualize the molecular structures of the compounds in this comparative analysis.

cluster_main 3-((4-Aminophenyl)methyl)-p-toluidine cluster_p_toluidine p-Toluidine cluster_n_methyl N-Methyl-p-toluidine cluster_n_ethyl N-Ethyl-p-toluidine a 3-((4-Aminophenyl)methyl)-p-toluidine a_img b p-Toluidine b_img c N-Methyl-p-toluidine c_img d N-Ethyl-p-toluidine d_img

Figure 1: Chemical structures of the p-toluidine derivatives under comparison.

A General Workflow for Spectroscopic Analysis

The characterization of these aromatic amines follows a standardized workflow, ensuring reproducible and reliable data acquisition.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Compound Isolation & Purification dissolve Dissolution in Appropriate Deuterated Solvent (NMR) or as Neat/KBr Pellet (IR) prep->dissolve ms Mass Spectrometry prep->ms nmr ¹H and ¹³C NMR Spectroscopy dissolve->nmr ir FT-IR Spectroscopy dissolve->ir interpretation Spectral Interpretation & Peak Assignment nmr->interpretation ir->interpretation ms->interpretation comparison Comparative Analysis with Derivatives interpretation->comparison elucidation Structure Elucidation & Confirmation comparison->elucidation

Caption: A generalized workflow for the spectroscopic analysis of aromatic amines.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule.

Expected ¹H NMR Spectrum of 3-((4-Aminophenyl)methyl)-p-toluidine:

The structure of 3-((4-Aminophenyl)methyl)-p-toluidine suggests a complex ¹H NMR spectrum. We can predict the following key signals:

  • Aromatic Protons: Multiple signals in the aromatic region (typically 6.5-7.5 ppm), exhibiting complex splitting patterns due to coupling between adjacent protons on the two benzene rings.

  • Amine Protons (-NH₂): Two broad singlets corresponding to the two primary amine groups. The chemical shift of these protons can be highly variable and is influenced by solvent and concentration.

  • Methylene Bridge Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge connecting the two aromatic rings.

  • Methyl Protons (-CH₃): A singlet for the three protons of the methyl group on the p-toluidine moiety.

Comparative Analysis:

Compound Aromatic Protons (ppm) Amine Protons (ppm) Alkyl Protons (ppm)
3-((4-Aminophenyl)methyl)-p-toluidine (Expected) 6.5 - 7.5 (multiplets)Broad singlets~3.8 (-CH₂-), ~2.2 (-CH₃)
p-Toluidine ~6.6 (d), ~6.9 (d)[1][2]~3.3 (broad s)[2]~2.2 (s, -CH₃)[1]
N-Methyl-p-toluidine ~6.6 (d), ~7.0 (d)~3.5 (broad s, -NH-)~2.8 (s, N-CH₃), ~2.2 (s, Ar-CH₃)[3]
N-Ethyl-p-toluidine ~6.6 (d), ~7.0 (d)~3.4 (broad s, -NH-)~3.1 (q, -CH₂-), ~1.2 (t, -CH₃), ~2.2 (s, Ar-CH₃)

The introduction of the (4-aminophenyl)methyl substituent in 3-((4-aminophenyl)methyl)-p-toluidine is expected to increase the complexity of the aromatic region compared to the simple AA'BB' system seen in p-toluidine. The presence of the methylene bridge protons will be a key diagnostic signal to differentiate it from the simpler derivatives.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule.

Expected ¹³C NMR Spectrum of 3-((4-Aminophenyl)methyl)-p-toluidine:

Due to the lower symmetry, the ¹³C NMR spectrum of 3-((4-Aminophenyl)methyl)-p-toluidine is expected to show a larger number of distinct signals compared to p-toluidine. Key expected signals include:

  • Aromatic Carbons: Multiple signals in the range of 110-150 ppm. The carbons attached to the nitrogen atoms will be shifted downfield.

  • Methylene Bridge Carbon (-CH₂-): A signal around 40-50 ppm.

  • Methyl Carbon (-CH₃): A signal around 20 ppm.

Comparative Analysis:

Compound Aromatic C (ppm) Alkyl C (ppm)
3-((4-Aminophenyl)methyl)-p-toluidine (Expected) 110 - 150~45 (-CH₂-), ~20 (-CH₃)
p-Toluidine ~115, ~129, ~127, ~146~20 (-CH₃)
N-Methyl-p-toluidine ~112, ~129, ~127, ~147~31 (N-CH₃), ~20 (Ar-CH₃)
N-Ethyl-p-toluidine ~112, ~129, ~127, ~146~38 (-CH₂-), ~15 (-CH₃), ~20 (Ar-CH₃)

The key differentiator for 3-((4-aminophenyl)methyl)-p-toluidine in the ¹³C NMR spectrum will be the presence of more than four aromatic signals and the distinct signal for the methylene bridge carbon.

FT-IR Spectroscopy: Vibrational Fingerprints

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a unique fingerprint for different functional groups. Aromatic amines have several characteristic IR absorptions.[4]

Expected FT-IR Spectrum of 3-((4-Aminophenyl)methyl)-p-toluidine:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine (-NH₂). Since there are two primary amine groups, these bands may be more intense or complex.

  • C-H Stretching (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H (methyl and methylene groups).

  • N-H Bending: A band around 1600-1650 cm⁻¹.[5]

  • C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A strong band in the 1250-1350 cm⁻¹ region for aromatic amines.[5]

Comparative Analysis:

Compound N-H Stretch (cm⁻¹) C-N Stretch (cm⁻¹) Key Differentiating Features
3-((4-Aminophenyl)methyl)-p-toluidine (Expected) Two bands (~3400, ~3300)~1250-1350Strong and potentially broad N-H stretching due to two -NH₂ groups.
p-Toluidine Two bands (~3430, ~3350)[6]~1270[6]Classic primary aromatic amine spectrum.
N-Methyl-p-toluidine One band (~3400)~1315A single N-H stretch, characteristic of a secondary amine.
N-Ethyl-p-toluidine One band (~3400)~1310Similar to N-methyl-p-toluidine, with a single N-H stretch.[7]

The most telling feature in the IR spectrum of 3-((4-aminophenyl)methyl)-p-toluidine will be the presence of strong, dual N-H stretching bands, confirming the presence of two primary amine groups, in contrast to the single N-H stretch of the N-alkylated derivatives.

Mass Spectrometry: The Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Mass Spectrum of 3-((4-Aminophenyl)methyl)-p-toluidine:

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 212, corresponding to the molecular weight of the compound.

  • Key Fragmentation: Fragmentation is likely to occur at the benzylic position, leading to the formation of fragments corresponding to the p-toluidinylmethyl cation (m/z = 106) and the aminobenzyl cation (m/z = 106). Further fragmentation of the aromatic rings is also expected.

Comparative Analysis:

Compound Molecular Ion (m/z) Key Fragments (m/z)
3-((4-Aminophenyl)methyl)-p-toluidine (Expected) 212106
p-Toluidine 107[8]106, 77
N-Methyl-p-toluidine 121106, 91, 77
N-Ethyl-p-toluidine 135[9]120, 106, 91, 77

The molecular ion peak is the most definitive feature in the mass spectrum. For 3-((4-aminophenyl)methyl)-p-toluidine, a molecular ion at m/z 212 would be the primary confirmation of its identity, clearly distinguishing it from the lower molecular weight derivatives.

Experimental Protocols

General Considerations: All solvents should be of spectroscopic grade. Glassware should be clean and dry.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is typically operated at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

  • Data Acquisition: Acquire the spectra at room temperature. For ¹H NMR, a sufficient number of scans (e.g., 16-64) are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Neat Liquid): For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or salt plates) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of 3-((4-Aminophenyl)methyl)-p-toluidine and its related p-toluidine derivatives. By understanding the expected and observed spectral features in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently identify and characterize these important aromatic amines. The systematic comparison highlights how subtle changes in molecular structure are clearly reflected in the spectroscopic data, underscoring the power of these analytical techniques in modern chemical research and development.

References

  • LinkedIn. P-Toluidine Unveiled: From Precursor to Powerhouse - Exploring its Chemical Wizardry, Ubiquitous Applications, and Safety Triumphs. [Link]

  • SpectraBase. p-Toluidine. [Link]

  • PubMed. Spectrophotometric Determination of Some Aromatic Amines. [Link]

  • University of Wisconsin-Madison. CHEM 344 para-toluidine 1H-NMR spectrum. [Link]

  • International Journal of Scientific Engineering and Applied Science. FT-IR and FT-Raman Spectral Investigation of p-toluidine. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Royal Society of Chemistry. Spectroscopic detection and kinetic analysis of short-lived aromatic amine cation radicals using an electron transfer stopped-flow method. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Wisconsin-Madison. Stock Spectrum. [Link]

  • ResearchGate. FT-IR spectra of control and treated (T1 and T2) samples of p-toluidine. [Link]

  • University of Calgary. IR: amines. [Link]

  • Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. [Link]

  • PubChem. N-Ethyl-p-toluidine. [Link]

  • Chegg. Solved Please annotate the IR spectrum of p-toluidine below. [Link]

  • NIST. p-Toluidine, 3,5-dinitro-. [Link]

  • Chegg. Solved Annotate the IR spectra of P-Toluidine: include the. [Link]

  • PubChem. N-Methyl-p-toluamide. [Link]

  • NIST. N-Ethyl-p-toluidine. [Link]

  • NextSDS. 3-[(4-aminophenyl)methyl]-p-toluidine — Chemical Substance Information. [Link]

  • ChemWhat. N-Methyl-N-Nitroso p-Toluidine CAS#: 937-24-6. [Link]

  • NIST. N-Ethyl-p-toluidine. [Link]

  • Chegg. Solved p-Toluidine ('H NMR Spectrum in CDC13) 26 S32 wc- 70. [Link]

  • NIST. p-Aminotoluene. [Link]

  • ATB. p-Toluidine. [Link]

  • SIELC Technologies. p-Toluidine. [Link]

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  • FooDB. Showing Compound o-Toluidine (FDB004550). [Link]

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In-Depth Comparison Guide: UPLC Method Validation for the Quantitative Analysis of 3-((4-Aminophenyl)methyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-((4-Aminophenyl)methyl)-p-toluidine (CAS: 85423-09-2) is an asymmetric methylenedianiline (MDA) derivative. Widely utilized as a cross-linking agent in polyurethanes, epoxies, and dye synthesis, it belongs to a class of aromatic amines heavily scrutinized for their mutagenic and carcinogenic potential. Consequently, regulatory bodies demand rigorous, highly sensitive analytical methods for trace quantification in both raw materials and biological matrices.

This guide provides an objective comparison of analytical platforms, establishing why Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard. Furthermore, it details a self-validating experimental workflow grounded in the latest ICH Q2(R2) guidelines[1].

The Causality of Platform Selection: UPLC vs. Alternatives

When analyzing basic, polar compounds like 3-((4-Aminophenyl)methyl)-p-toluidine, the analytical platform dictates the reliability of the data. Historically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) were standard, but they present distinct mechanistic limitations[2].

  • The GC-MS Bottleneck: Aromatic amines are highly polar and thermally labile. GC-MS requires complex, time-consuming chemical derivatization (e.g., using trifluoroacetic anhydride) to increase volatility and prevent thermal degradation. This extra step introduces significant quantitative variability and reduces overall recovery.

  • The HPLC Silanol Problem: Conventional HPLC relies on 3–5 µm silica particles. Basic amine groups strongly interact with unreacted, acidic surface silanols on the stationary phase via secondary ion-exchange mechanisms. This causes severe peak tailing, reducing resolution and artificially inflating the Limit of Detection (LOD).

  • The UPLC Advantage: UPLC utilizes sub-2 µm particles (e.g., 1.7 µm Bridged Ethyl Hybrid columns) and operates at ultra-high pressures (up to 15,000 psi)[3]. According to the van Deemter equation, smaller particles minimize eddy diffusion and mass transfer resistance. This results in ultra-sharp peaks, higher theoretical plate counts, and a dramatic increase in the signal-to-noise (S/N) ratio. Furthermore, modern UPLC columns feature advanced end-capping with low silanol activity, specifically designed to eliminate the peak tailing of basic amines[4].

Table 1: Objective Performance Comparison for Aromatic Amine Analysis
ParameterUPLC-MS/MS (Gold Standard)Conventional HPLC-UVGC-MS
Particle Size / Pressure < 2 µm / Up to 100 MPa3–5 µm / < 40 MPaN/A (Capillary Column)
Analysis Run Time 3 – 5 minutes15 – 30 minutes20 – 40 minutes
Sensitivity (LOD) 0.01 – 0.1 ng/mL (pg level)10 – 50 ng/mL1 – 5 ng/mL
Sample Preparation Direct injection or simple SPEDirect injectionComplex derivatization required
Specificity Absolute (MRM transitions)Low (Subject to co-elution)High (Spectral library matching)
Peak Shape (Amines) Excellent (Low silanol activity)Poor (Tailing due to silanols)Good (Post-derivatization)

Experimental Workflow: A Self-Validating System

To ensure absolute scientific integrity, the analytical protocol must be a self-validating system. Every step below includes built-in causality to ensure that the method performs precisely as intended.

UPLC_Workflow A Sample Prep Solid Phase Extraction B Chromatography Sub-2µm UPLC Column A->B C Ionization ESI+ [M+H]+ B->C D Detection MS/MS MRM Mode C->D E Quantification Data Processing D->E

Figure 1: Step-by-step UPLC-MS/MS analytical workflow for aromatic amine quantification.

Step-by-Step Methodology

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

  • Action: Pass the sample matrix through a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 100% methanol, and elute with 5% ammonium hydroxide in methanol.

  • Causality: 3-((4-Aminophenyl)methyl)-p-toluidine is a basic amine. The MCX cartridge traps the ionized amine at a low pH. Washing removes neutral lipids and phospholipids that cause severe ion suppression in the mass spectrometer. Eluting at a high pH neutralizes the amine, releasing it for analysis[2].

Step 2: UPLC Chromatographic Separation

  • Column: Acquity UPLC HSS T3 or Newcrom R1 (2.1 x 100 mm, 1.7 µm)[4][5].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Causality: While phosphoric acid is excellent for UV-HPLC, it is non-volatile and will physically foul an MS ion source[4]. Formic acid is strictly required here; it maintains volatility while providing the necessary protons (H+) to drive the formation of [M+H]+ ions. Elevating the column temperature to 40°C decreases mobile phase viscosity, keeping the ultra-high pressure within system limits while operating at optimal linear velocities[5].

Step 3: MS/MS Detection (Multiple Reaction Monitoring)

  • Action: Operate the MS in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 400°C.

  • Causality: The precursor ion for 3-((4-Aminophenyl)methyl)-p-toluidine (Exact Mass: 212.13 Da) is isolated at m/z 213.1 [M+H]+. Collision-induced dissociation (CID) with argon gas fractures the molecule into specific product ions. Monitoring these specific precursor-to-product transitions (MRM) ensures that even if a matrix impurity co-elutes chromatographically, it will not be detected unless it shares the exact molecular weight and fragmentation pattern[6].

ICH Q2(R2) Method Validation Framework

A method is only as trustworthy as its validation. The International Council for Harmonisation (ICH) recently updated its Q2(R2) guidelines (effective June 2024), shifting toward a lifecycle management approach for analytical procedures[1][7].

Validation_Logic A Method Development (UPLC-MS/MS) B Specificity (Matrix Blank vs. Spike) A->B C Sensitivity (LOD S/N > 3, LOQ S/N > 10) B->C Confirms no interference D Linearity & Range (R² > 0.99) C->D Defines lower limit E Accuracy & Precision (Recovery & %RSD) D->E Establishes working range F Validated Fit-for-Purpose Method E->F Meets ICH Q2(R2) criteria

Figure 2: Logical progression of analytical method validation according to ICH Q2(R2).

Key Validation Parameters & Causality
  • Specificity: Must demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and matrix components[8]. Self-Validation Check: Inject a blank matrix. If a peak appears at the retention time of 3-((4-Aminophenyl)methyl)-p-toluidine, the SPE cleanup or MS/MS transitions must be optimized.

  • Sensitivity (LOD/LOQ): The Limit of Detection (LOD) requires a Signal-to-Noise (S/N) ratio ≥ 3, while the Limit of Quantitation (LOQ) requires S/N ≥ 10[6]. UPLC's narrow peak widths naturally concentrate the analyte as it hits the detector, vastly improving these metrics compared to HPLC.

  • Linearity and Range: Evaluated across a minimum of 5 concentrations. The response must be directly proportional to the concentration, verified by a coefficient of determination (R²) > 0.99[6].

  • Accuracy and Precision: Accuracy is determined via spike-recovery experiments (comparing the theoretical spiked amount to the measured amount). Precision is evaluated via repeatability (intra-day) and intermediate precision (inter-day), expressed as Relative Standard Deviation (%RSD)[9].

Table 2: Representative ICH Q2(R2) Validation Data for 3-((4-Aminophenyl)methyl)-p-toluidine
Validation ParameterICH Q2(R2) RequirementExpected UPLC-MS/MS Result
Specificity No matrix interference at retention timePass (No interfering peaks > 5% of LOQ)
Linearity (Range) R² ≥ 0.99 (Minimum 5 levels)R² = 0.998 (Range: 0.1 – 100 ng/mL)
Limit of Detection (LOD) S/N Ratio ≥ 3:10.02 ng/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:1; Precision ≤ 20%0.08 ng/mL
Accuracy (Recovery) 80% – 120% at 3 concentration levels94.5% – 102.3%
Precision (Repeatability) %RSD ≤ 5% (for trace analysis)Intra-day: 2.1% / Inter-day: 3.4%

References

  • SIELC Technologies. "Separation of 3-((4-Aminophenyl)methyl)-p-toluidine on Newcrom R1 HPLC column." Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • CORESTA. "UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke." Available at:[Link]

  • Global Research Online. "Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique." Available at:[Link]

  • ACS Publications. "Simultaneous Determination of Acrylamide, 5-Hydroxymethylfurfural, and Heterocyclic Aromatic Amines... by Ultrahigh-Performance Liquid Chromatography Coupled with a Q Exactive HF-X Mass Spectrometer." Available at:[Link]

  • Taylor & Francis Online. "Full article: Primary aromatic amines in paper cups, paper straws, and sausage casings." Available at:[Link]

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Safety Operating Guide

3-((4-Aminophenyl)methyl)-p-toluidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for 3-((4-Aminophenyl)methyl)-p-toluidine

As an aromatic diamine derivative, 3-((4-Aminophenyl)methyl)-p-toluidine (CAS: 85423-09-2) [1][2] presents significant operational and environmental hazards. Structurally related to known carcinogens like 4,4'-diaminodiphenylmethane (MDA)[3], this compound requires stringent logistical planning for laboratory handling, chemical deactivation, and bulk disposal.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies to ensure operational safety and regulatory compliance.

Mechanistic Causality of Toxicity (E-E-A-T Grounding)

To safely handle aromatic amines, one must understand why they are hazardous. The toxicity of 3-((4-Aminophenyl)methyl)-p-toluidine is not inherent to the stable parent molecule, but rather to its metabolic bioactivation[4].

When absorbed, aromatic amines undergo N-hydroxylation catalyzed by hepatic cytochrome P450 enzymes (predominantly CYP1A2)[5][6]. The resulting N-hydroxylamine is esterified by phase II enzymes (such as sulfotransferases). This ester undergoes rapid heterolytic cleavage to form a highly electrophilic nitrenium ion [4][5]. This intermediate aggressively attacks nucleophilic sites on DNA—specifically the C8 position of guanine—forming bulky DNA adducts that drive mutagenesis and carcinogenesis[4][6].

Proper disposal procedures are designed specifically to destroy the amine pharmacophore, thereby preventing the formation of this genotoxic nitrenium ion.

Pathway A Aromatic Amine (Procarcinogen) B N-Hydroxylamine (CYP1A2 Oxidation) A->B Hepatic CYP450 C Reactive Ester (NAT/SULT Conjugation) B->C Phase II D Nitrenium Ion (Electrophile) C->D Heterolysis E DNA Adduct (dG-C8 binding) D->E Nucleophilic Attack F Mutagenesis & Carcinogenesis E->F

Metabolic activation pathway of aromatic amines leading to DNA adduct formation.

Hazard Profiling & Risk Assessment

Before initiating any workflow, review the quantitative and logistical parameters governing this chemical[3][7][8].

ParameterValue / DescriptionOperational Implication
Chemical Name 3-((4-Aminophenyl)methyl)-p-toluidinePrimary identification for hazardous waste labeling.
CAS Number 85423-09-2Required for exact SDS tracking and RCRA compliance.
Molecular Formula C14H16N2Aromatic diamine structure dictates oxidation stoichiometry.
Toxicity Profile Toxic (Oral/Dermal/Inhalation), MutagenicMandates handling in a certified fume hood with strict PPE.
Environmental Hazard Toxic to aquatic lifeAbsolute prohibition from drain disposal without prior deactivation.
Spill Isolation Radius 50 meters (liquids) / 25 meters (solids)Immediate evacuation distance during bulk operational spills.

Laboratory-Scale Chemical Deactivation Protocol

Direct disposal of aromatic amines into standard waste streams poses severe environmental risks[7]. For small-scale laboratory waste (< 500g), chemical deactivation via acidified potassium permanganate (KMnO₄) is the gold standard[9][10].

Causality of the Protocol: KMnO₄ aggressively oxidizes the primary amine groups, cleaving the aromatic ring systems or converting them into non-genotoxic polymeric derivatives. This completely eliminates the structural prerequisite for nitrenium ion formation. The protocol is self-validating: the disappearance of the deep purple permanganate color visually confirms the successful quenching of the oxidizer.

Step-by-Step Methodology:

  • Acidification: In a certified fume hood, prepare a 1.7 N sulfuric acid (H₂SO₄) solution in a suitably sized reaction flask (e.g., a 5-L flask for 0.01 mol of waste amine)[9].

  • Dissolution: Slowly add the waste 3-((4-Aminophenyl)methyl)-p-toluidine to the acid. Stir magnetically until completely dissolved. (Caution: Dilution is exothermic; maintain controlled addition).

  • Oxidation: Add 1 L of 0.2 M potassium permanganate (KMnO₄) solution per 0.01 mol of amine[9][10].

  • Incubation: Allow the mixture to stand at room temperature for a minimum of 8 hours with continuous magnetic stirring to ensure complete oxidative cleavage[9].

  • Quenching (Self-Validation): Slowly add solid sodium bisulfite (NaHSO₃) to the reaction mixture. Continue addition until the purple color of unreacted permanganate completely disappears, indicating the safe reduction of excess oxidizer[9][10].

  • Neutralization: Carefully adjust the pH of the solution to 7.0 using sodium hydroxide (NaOH)[10].

  • EHS Validation: The resulting neutralized, deactivated aqueous solution must be validated by your institutional Environmental Health and Safety (EHS) department before final disposal into the designated aqueous waste stream[10].

G A Waste 3-((4-Aminophenyl)methyl)-p-toluidine B Acidification (Dissolve in 1.7 N H2SO4) A->B C Oxidation (Add 0.2 M KMnO4, 8h RT) B->C D Quenching (Add solid NaHSO3 until colorless) C->D E Neutralization (Adjust pH to 7.0 with NaOH) D->E F EHS Validation & Testing E->F G Safe Aqueous Disposal F->G

Chemical deactivation workflow for aromatic amines using KMnO4 oxidation.

Bulk Disposal & Incineration Logistics

For industrial quantities or pilot-plant scale waste where chemical deactivation is logistically unfeasible, the EPA and RCRA mandate destruction via high-temperature incineration[11].

  • Incineration Parameters: Waste must be processed in a permitted hazardous waste rotary kiln or fluidized-bed incinerator[11].

  • Emission Controls (Critical): Because 3-((4-Aminophenyl)methyl)-p-toluidine is a nitrogen-rich compound, high-temperature combustion will generate toxic nitrogen oxides (NOx). The incinerator must be equipped with a secondary afterburner and an alkaline scrubber system to neutralize NOx emissions prior to atmospheric release[11].

  • Packaging & Segregation: Bulk waste must be sealed in compatible, high-density polyethylene (HDPE) or glass containers. It must be strictly segregated from strong oxidizers and acids to prevent spontaneous exothermic reactions[7][9]. Containers must be labeled with the appropriate EPA characteristic toxicity waste codes.

Emergency Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent aquatic contamination and inhalation exposure. Following ERG Guide 153 for Toxic/Combustible substances[8]:

  • Immediate Isolation: Isolate the spill area in all directions for at least 25 meters (75 feet) for solid powders and 50 meters (150 feet) for dissolved liquids[8].

  • Containment: Prevent entry into sewers, basements, or confined watercourses. Dike runoff using inert absorbent materials (e.g., vermiculite or dry sand) for later disposal[7][8].

  • Decontamination: Personnel exposed to the chemical must immediately remove contaminated clothing. Wash all affected skin areas thoroughly with running water and non-abrasive soap for a minimum of 15 minutes[3][8].

References

  • Title: 3-[(4-aminophenyl)methyl]-p-toluidine CAS#: 85423-09-2. Source: ChemWhat. URL: [Link]

  • Title: 3-[(4-aminophenyl)methyl]-p-toluidine — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • Title: Chemical Waste Disposal Guidelines. Source: Hong Kong University of Science and Technology (HKUST). URL: [Link]

  • Title: 4,4'-Diaminodiphenylmethane Toxics Database. Source: T3DB. URL: [Link]

  • Title: Toxicological Profile for Benzidine (Production, Import/Export, Use, and Disposal). Source: NCBI Bookshelf. URL: [Link]

  • Title: Monocyclic aromatic amines as potential human carcinogens: old is new again. Source: Carcinogenesis | Oxford Academic. URL: [Link]

  • Title: Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. Source: NCBI PMC. URL: [Link]

  • Title: The Effect of Cytochrome P450 Reductase Deficiency on Aromatic Amine Metabolism. Source: NCBI PMC. URL: [Link]

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Personal protective equipment for handling 3-((4-Aminophenyl)methyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and PPE Guide for Handling 3-((4-Aminophenyl)methyl)-p-toluidine

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic system designed to preserve human health. 3-((4-Aminophenyl)methyl)-p-toluidine (CAS 85423-09-2)[1] belongs to a highly hazardous class of aromatic amines structurally related to 4,4'-methylenedianiline (MDA) and toluidine[2]. These compounds present severe, multi-route exposure risks. Handling them requires a rigorous, self-validating safety protocol grounded in their specific toxicokinetic properties.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Understanding the physiological interaction of this compound dictates our operational choices:

  • Dermal Penetration & Sensitization : Aromatic amines are highly lipophilic, allowing them to rapidly penetrate intact skin without causing immediate irritation or chemical burns[3]. Unnoticed exposure can lead to severe systemic toxicity and irreversible skin sensitization[2].

  • Hepatic N-Hydroxylation (Genotoxicity) : Once absorbed via the skin or inhalation, these amines undergo metabolic activation in the liver. The cytochrome P450 system converts them into N-hydroxy metabolites, which are highly electrophilic and bind covalently to DNA, driving their classification as suspected carcinogens[2].

  • Aerosolization Risk : As a solid powder, the compound poses a high risk of inhalation of fine particulates during weighing and transfer operations[4].

Personal Protective Equipment (PPE) Matrix

To interrupt these exposure pathways, we implement a multi-layered PPE strategy. The quantitative and qualitative requirements are summarized below.

Protection ZoneRequired EquipmentMechanistic Justification (Causality)
Skin/Body Tyvek® full-body suit (or equivalent impermeable coverall)Prevents particulate settling on clothing, which can cause delayed dermal absorption and cross-contamination outside the lab[3].
Hands (Double Glove) Inner: Standard Nitrile (4 mil)Outer: Heavyweight Butyl Rubber or Nitrile (≥8 mil)Aromatic amines permeate standard latex rapidly. Double-gloving ensures that if the outer glove is compromised or contaminated during doffing, the inner glove maintains the dermal barrier[4].
Respiratory Half-face or full-face elastomeric respirator with P100 (HEPA) / Organic Vapor (OV) cartridgesThe P100 filter blocks fine crystalline dust during weighing, while the OV cartridge captures any volatilized amines or solvent vapors if the compound is in solution[4].
Eyes/Face Splash-proof chemical safety goggles (unvented)Prevents mucosal absorption of airborne dust or accidental liquid splashes. Contact lenses must never be worn[3].

Operational Workflow & Safety Protocol

Every step in this workflow is designed as a self-validating system to ensure total containment.

Phase 1: Pre-Operational Setup

  • Ventilation Validation : Conduct all work inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a verified face velocity of 0.4–0.6 m/s.

  • Workspace Isolation : Line the work surface with impermeable, chemical-absorbent bench pads. This ensures that any micro-spills are trapped and easily disposed of, preventing surface contamination.

Phase 2: PPE Donning Sequence

  • Inspect the Tyvek suit for any micro-tears before donning.

  • Don the inner nitrile gloves.

  • Don the respirator. Self-Validation Step : Perform a negative pressure seal check (cover cartridges and inhale) and a positive pressure seal check (cover exhalation valve and exhale) to ensure zero bypass.

  • Don safety goggles.

  • Don the outer heavy-duty gloves, ensuring the cuffs are pulled over the sleeves of the Tyvek suit to eliminate wrist exposure.

Phase 3: Execution of Transfer

  • Use anti-static weighing spatulas. Static electricity can cause the fine powder to repel and aerosolize.

  • Keep the sash of the fume hood as low as possible (strictly below the breathing zone).

  • Once the required mass is transferred, seal both the primary source container and the secondary reaction vessel before removing them from the hood.

Phase 4: Doffing & Decontamination

  • While still inside the hood, wipe down the exterior of all sealed containers with a damp disposable cloth to remove invisible residue.

  • Remove the outer gloves inside the hood and place them directly into the hazardous waste bin.

  • Step away from the hood. Remove goggles and respirator.

  • Unzip and peel off the Tyvek suit, rolling it inside-out to trap any surface particulates.

  • Remove inner gloves.

  • Immediate Action : Wash hands and forearms with copious amounts of soap and water. Never use solvents (like ethanol) to wash skin, as this accelerates the dermal absorption of any residual amines[3].

Spill Response and Disposal Plan

  • Spill Containment : Never dry sweep. Dry sweeping aerosolizes the toxic powder[4]. Immediately wet the spill with water or cover it with damp absorbent pads to suppress dust generation[3].

  • Decontamination : Wipe the area with a damp cloth, followed by a thorough washing with soap and water[3].

  • Waste Segregation : All contaminated PPE, bench pads, and cleanup materials must be placed in a sealed, labeled, impermeable hazardous waste container[5]. Do not mix with general solvent waste.

Hazard Mitigation & Operational Workflow

G cluster_routes Exposure Routes cluster_ppe PPE Interventions A 3-((4-Aminophenyl)methyl)-p-toluidine (Aromatic Amine) B Dermal Absorption (High Lipophilicity) A->B C Inhalation (Aerosols/Vapor) A->C D Nitrile/Butyl Gloves & Tyvek Suit B->D Mitigated by F Hepatic N-hydroxylation (Genotoxic Metabolites) B->F If unprotected E HEPA / Organic Vapor Respirator C->E Mitigated by C->F If unprotected G Safe Operational Execution D->G E->G

Workflow demonstrating how targeted PPE interrupts the metabolic activation of aromatic amines.

References

  • Title : 3-((4-Aminophenyl)methyl)-p-toluidine - Inxight Drugs Source : National Center for Advancing Translational Sciences (NCATS) URL : [Link]

  • Title : p-toluidine 4-aminotoluene - Chemical Substance Information Source : NextSDS / European Chemicals Agency (ECHA) Harmonised C&L Data URL :[Link]

  • Title : 1910.1050 - Methylenedianiline Source : Occupational Safety and Health Administration (OSHA) URL :[Link]

  • Title : 1910.1050 App A - Substance Data Sheet, for 4,4′-Methylenedianiline Source : Occupational Safety and Health Administration (OSHA) URL :[Link]

  • Title : 29 CFR 1910.1050 -- Methylenedianiline Source : Electronic Code of Federal Regulations (eCFR) URL :[Link]

Sources

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